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  • Product: Di(alpha-tocopherol) Phosphate
  • CAS: 311313-37-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Di(alpha-tocopherol) Phosphate

Introduction Di(alpha-tocopherol) phosphate (DTP), a phosphorylated derivative of vitamin E, is emerging as a molecule of significant interest in the fields of dermatology and advanced drug delivery. Comprising two alpha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Di(alpha-tocopherol) phosphate (DTP), a phosphorylated derivative of vitamin E, is emerging as a molecule of significant interest in the fields of dermatology and advanced drug delivery. Comprising two alpha-tocopherol moieties linked by a central phosphate group, its unique amphiphilic nature imparts properties that are distinct from its parent molecule, alpha-tocopherol (α-T), and its mono-phosphorylated counterpart, alpha-tocopheryl phosphate (α-TP).[1] This guide provides a comprehensive overview of the physicochemical properties of DTP, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative data for DTP in public literature, this guide will leverage data from its close analogs, α-T and α-TP, to provide scientifically grounded inferences and detailed experimental protocols for its characterization.

DTP is often found in a mixture with α-TP, collectively known as TPM (Tocopheryl Phosphate Mixture), which has been demonstrated to enhance the dermal and transdermal delivery of various active pharmaceutical ingredients.[2] The presence of two hydrophobic phytyl chains gives DTP a more pronounced lipophilic character compared to α-TP, influencing its self-assembly, solubility, and interaction with biological membranes.[1]

Molecular Structure and Core Properties

The fundamental physicochemical properties of a molecule are dictated by its structure. DTP's structure, with two bulky, hydrophobic tocopheryl groups and a central hydrophilic phosphate, is key to its behavior.

PropertyDi(alpha-tocopherol) Phosphate (DTP)alpha-Tocopherol (α-T)alpha-Tocopheryl Phosphate (α-TP)
Molecular Formula C₅₈H₉₉O₆PC₂₉H₅₀O₂C₂₉H₅₁O₅P
Molecular Weight 923.40 g/mol [3]430.71 g/mol [2]510.68 g/mol
Appearance Inferred to be a viscous oil or waxy solidSlightly yellow to amber, clear, viscous oil[1]White to off-white powder (as disodium salt)
Structural Diagram of Di(alpha-tocopherol) Phosphate

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 OH OH P->OH T1 α-Tocopheryl Group 1 O1->T1 T2 α-Tocopheryl Group 2 O2->T2

Caption: Molecular structure of Di(alpha-tocopherol) Phosphate.

Solubility Profile

The solubility of DTP is a critical parameter for its formulation and application. While alpha-tocopherol is practically insoluble in water and freely soluble in organic solvents like ethanol, acetone, and ether, the introduction of a phosphate group in α-TP renders it water-soluble.[2][4][5][6]

Inference for DTP: With two large, nonpolar tocopheryl tails, DTP is expected to have very low water solubility, likely lower than that of α-TP. However, the presence of the ionizable phosphate group suggests it will exhibit amphiphilic properties, potentially forming micelles or other aggregates in aqueous media. Its solubility in organic solvents is expected to be high, similar to α-T.

Experimental Protocol for Solubility Determination

The causality behind this experimental choice is to establish a quantitative measure of DTP's solubility in various solvent systems relevant to pharmaceutical formulations.

Objective: To determine the equilibrium solubility of DTP in water, phosphate-buffered saline (PBS), ethanol, and a representative non-polar solvent like hexane.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of DTP to a known volume of each solvent in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved DTP.

  • Quantification of Dissolved DTP:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol for HPLC analysis).

    • Quantify the concentration of DTP in the diluted supernatant using a validated analytical method, such as HPLC-UV (as described later in this guide).

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Characteristics

The stability of DTP is paramount for its storage, formulation, and in-vivo efficacy. Alpha-tocopherol is known to be sensitive to light, heat, and oxygen, and it oxidizes and darkens on exposure to air.[1] Water-soluble esters of vitamin E, such as the phosphate form, generally exhibit increased stability against free radical reactions.[7]

Inference for DTP: DTP is likely to be susceptible to degradation under oxidative, thermal, and photolytic stress, similar to α-T. The phosphate ester bond may be susceptible to hydrolysis under extreme pH conditions.

Experimental Protocol for Stability Testing (Forced Degradation Study)

This protocol is designed to identify the degradation pathways and potential degradation products of DTP, which is crucial for developing stable formulations and defining storage conditions.

Objective: To assess the stability of DTP under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

  • Sample Preparation: Prepare solutions of DTP in a suitable solvent (e.g., methanol or a co-solvent system) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to the initial concentration.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining DTP and detect any degradation products.

G DTP Di(alpha-tocopherol) Phosphate (DTP) Solution Acid Acidic (HCl) DTP->Acid Base Basic (NaOH) DTP->Base Oxidative Oxidative (H2O2) DTP->Oxidative Thermal Thermal (Heat) DTP->Thermal Photo Photolytic (UV) DTP->Photo Analysis HPLC Analysis (Quantify DTP and Degradants) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation study of DTP.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of DTP.

UV-Visible Spectroscopy

Alpha-tocopherol and its acetate exhibit a maximum absorbance (λ_max) at approximately 285-292 nm in ethanol or methanol.[1][8][9]

Inference for DTP: DTP is expected to have a similar UV absorption profile to α-T, with a λ_max in the range of 285-295 nm, as the chroman ring is the primary chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of DTP.

  • ¹H NMR: Will show characteristic signals for the aromatic protons of the chroman ring, the methyl groups, and the long phytyl chains.

  • ¹³C NMR: Will provide detailed information about the carbon skeleton.

  • ³¹P NMR: This is particularly useful for phosphorylated compounds. The chemical shift of the phosphorus atom in DTP will be indicative of its chemical environment.[10][11][12] ¹H-decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of DTP. Techniques like Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS) can provide structural information. The fragmentation of α-T often involves a retro-Diels-Alder reaction in the chromanol ring.[13]

Analytical Methodologies

A robust analytical method is necessary for the quantification of DTP in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of tocopherols and their derivatives.[14][15][16]

Experimental Protocol for HPLC Analysis of DTP

This protocol provides a starting point for developing a validated HPLC method for the quantification of DTP.

Objective: To develop and validate an HPLC method for the determination of DTP.

Methodology:

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent to improve peak shape of the phosphate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λ_max of DTP (e.g., 292 nm).

  • Sample Preparation:

    • Dissolve the DTP sample in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve DTP Sample filter Filter (0.45 µm) dissolve->filter injector Autosampler/Injector filter->injector pump Mobile Phase Pump pump->injector column C18 Reversed-Phase Column injector->column detector UV Detector (292 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify DTP Peak Area chromatogram->quantify

Caption: General workflow for HPLC analysis of DTP.

Conclusion

Di(alpha-tocopherol) phosphate is a promising molecule with significant potential in pharmaceutical and cosmetic applications. While direct, comprehensive physicochemical data for DTP is not yet widely available, a strong understanding of its properties can be inferred from its structure and the known characteristics of its parent compounds, alpha-tocopherol and alpha-tocopheryl phosphate. This guide provides a framework for researchers and drug development professionals to approach the characterization of DTP, offering both theoretical insights and practical experimental protocols. The continued investigation into the physicochemical properties of DTP will undoubtedly pave the way for its innovative application in advanced formulations.

References

  • Alpha Tocopherol. (n.d.). Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
  • PRODUCT INFORMATION: (±)-α-Tocopherol. (2022, November 8). Cayman Chemical.
  • Alpha-tocopheryl phosphate: a novel, natural form of vitamin E. (2003). The American journal of clinical nutrition, 77(3), 743–744.
  • α-Tocopherol - Wikipedia. (n.d.).
  • dl- α -TOCOPHEROL. (2003). Joint FAO/WHO Expert Committee on Food Additives.
  • Vitamin E and the Role of Water-soluble α- Tocopheryl Phosphate. (2012). Journal of Nutritional Therapeutics, 1(1), 1-3.
  • Alpha-tocopheryl phosphate: a novel, natural form of vitamin E. (n.d.). Sigma-Aldrich.
  • Di(alfa-tocopherol) Phosphate - CAS - 311313-37-8. (n.d.). Axios Research.
  • Effects of Temperature and UV Light on Degradation of α-Tocopherol in Free and Dissolved Form. (2009). Journal of the American Oil Chemists' Society, 86(9), 895-902.
  • (±)-a-Tocopherol phosphate disodium salt Sigma CAS No.60934-46-5. (n.d.). Sigma-Aldrich.
  • DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem. (n.d.).
  • Rapid Determination of Alpha-Tocopherol in Vegetable Oils by Fourier Transform Infrared Spectroscopy. (2021). Molecules, 26(16), 4865.
  • Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. (2011). The American journal of clinical nutrition, 94(1), 138–147.
  • Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. (2023). Molecules, 28(12), 4825.
  • Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. (2024). Scientific reports, 14(1), 1735.
  • 31 Phosphorus NMR. (n.d.). University of Ottawa.
  • Simplified HPLC-UV method for the determination of ±-tocopherol in plasma. (1998). Journal of chromatography.
  • Stability of α-tocopherol stored at different temperature up to 42... (n.d.).
  • Characterization of Thermal Products of Alpha - Tocopherol. (1995). Korean Journal of Food Science and Technology, 27(6), 886-892.
  • The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro. (2014). Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 13(3), 564–574.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.
  • Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications. (2003). Analytical and bioanalytical chemistry, 376(3), 357–361.
  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). International journal of molecular sciences, 25(21), 12888.
  • [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples]. (1995). Annales de biologie clinique, 53(5), 251–255.
  • UV-SPECTROPHOTOMETRIC DETERMINATION OF α-TOCOPHEROL ACETATE IN PHARMACEUTICAL PREPARATIONS. (1991). Pakistan journal of pharmaceutical sciences, 4(1), 53–57.
  • 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. (1987). Chemistry and physics of lipids, 44(2-4), 127–141.
  • The effect of alpha-tocopherol on the thermotropic phase behaviour of dipalmitoylphosphatidylethanolamine. A synchrotron X-ray diffraction study. (1994). Chemistry and physics of lipids, 72(1), 43–55.
  • Analysis of Tocopherols and Tocotrienols by HPLC. (2019). AOCS.
  • Quantitative Determination of α-Tocopherol in Pharmaceutical Soft Capsule by Spectrophotometry. (2019). Journal of Research in Pharmacy, 23(5), 894-900.
  • CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography)
  • (PDF) Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. (n.d.).
  • Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. (2007). Analytical chemistry, 79(10), 3746–3755.
  • LSU Scholarly Repository Effects of Temperature and UV Light on Degrad
  • Nondestructive Determination of Tocopherol and Tocotrienol in Vitamin E Powder Using Near- and Mid-Infrared Spectroscopy. (2024). Molecules, 29(24), 5639.
  • Defective ATP breakdown activity related to an ENTPD1 gene mutation demonstrated using 31P NMR. (2019). Molecular genetics and metabolism reports, 20, 100488.
  • Characterization of Thermal Products of Alpha-Tocopherol. (n.d.).
  • 31-P NMR SPECTROSCOPY | PDF. (n.d.). Slideshare.
  • Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. (2022). Foods, 11(19), 3073.

Sources

Exploratory

Di(alpha-tocopherol) Phosphate: The Vesicular Amphiphile for Aqueous Vitamin E Delivery

Executive Summary Di(alpha-tocopherol) Phosphate (T2P) represents a paradigm shift in Vitamin E delivery. Unlike standard alpha-tocopherol (which is strictly lipophilic) or synthetic water-soluble derivatives like TPGS (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di(alpha-tocopherol) Phosphate (T2P) represents a paradigm shift in Vitamin E delivery. Unlike standard alpha-tocopherol (which is strictly lipophilic) or synthetic water-soluble derivatives like TPGS (which rely on PEGylation), T2P is a phosphorylated vesicular amphiphile . It is rarely used in isolation; rather, it functions as the structural "keystone" in Tocopheryl Phosphate Mixtures (TPM) .

While often colloquially grouped with "water-soluble Vitamin E," T2P is chemically a hydrophobic diester that, when combined with the mono-ester (TP), self-assembles into stable, water-dispersible nanovesicles known as Tocosomes . This guide details the physicochemical properties, intrinsic biological signaling, and "green" manufacturing protocols for utilizing T2P as a superior delivery vehicle and bioactive agent.

Chemical Architecture & Physicochemical Properties[1][2]

The Structural Distinction

The efficacy of T2P lies in its geometric divergence from its mono-ester counterpart.[1]

  • Alpha-Tocopheryl Phosphate (TP): A mono-ester with one hydrophobic phytyl tail and a polar phosphate head. It is amphipathic and cylindrical, favoring bilayer formation.

  • Di(alpha-tocopherol) Phosphate (T2P): A di-ester with two hydrophobic phytyl tails attached to a single phosphate group.[1][2]

The "Inverted Truncated Cone" Geometry

T2P possesses a Critical Packing Parameter (CPP) > 1. Its bulky dual-tail structure creates a conical geometry.[1][3][4]

  • Role in Self-Assembly: In an aqueous environment, pure T2P cannot form stable bilayers due to steric hindrance. However, when mixed with TP (cylindrical), T2P acts as a curvature-inducing agent.

  • Tocosome Formation: The mixture (TPM) spontaneously forms Tocosomes —bilayer vesicles that are distinct from liposomes. T2P provides the membrane rigidity and curvature required for stability without the need for cholesterol.

Solubility vs. Dispersibility

Clarification: T2P is not molecularly water-soluble (it does not dissolve like salt). It is water-dispersible via self-assembly.

  • TPM (TP + T2P): Forms stable colloidal suspensions in water.

  • Advantage: This allows for the delivery of high-concentration Vitamin E in aqueous formulations (serums, beverages, injectables) without using surfactants or co-solvents (like ethanol) that compromise barrier integrity.

Biological Mechanisms of Action

Intrinsic Signaling (Beyond Antioxidant Activity)

T2P is not merely a prodrug; it is a potent lipid mediator.

  • CD36 Downregulation: T2P/TP mixtures significantly inhibit the expression of CD36 (a scavenger receptor) on macrophages. This reduces the uptake of oxidized LDL, directly mitigating atherosclerotic plaque formation.

  • Gene Regulation: Unlike alpha-tocopherol, phosphorylated tocopherols modulate genes involved in inflammation (e.g., inhibition of monocyte proliferation) and lipid metabolism.

The Prodrug Pathway

Upon cellular internalization, T2P is subject to enzymatic hydrolysis.

  • Uptake: Tocosomes fuse with cell membranes or are endocytosed.

  • Hydrolysis: Intracellular phosphatases cleave the phosphate ester bonds.

  • Release: Free alpha-tocopherol is released in situ, providing targeted antioxidant protection where oxidative stress is highest.

Experimental Protocols: The Mozafari Method

Objective: To synthesize T2P/TP-based Tocosomes without the use of toxic organic solvents (chloroform/methanol) or high-shear homogenization. This "green" protocol ensures high encapsulation efficiency and stability.[5]

Protocol 1: Tocosome Synthesis (Mozafari Method)[7]

Reagents:

  • Tocopheryl Phosphate Mixture (TPM): Containing ~60% TP and ~30% T2P.

  • Glycerol (Pharma grade).

  • Milli-Q Water (Degassed).

  • Nitrogen gas supply.[6][7][8]

Workflow:

  • Pre-Conditioning:

    • Heat Milli-Q water to 60°C in a heat-resistant vessel (e.g., Pyrex beaker).

    • Add Glycerol (final concentration 3% v/v) to the water.[6] This acts as a cosolvent and cryoprotectant.

  • Ingredient Addition:

    • Add the TPM powder directly to the preheated glycerol/water mixture.

    • Note: Do not pre-dissolve TPM in ethanol; direct hydration is key to the Mozafari method.

  • Shear-Free Dispersion:

    • Stir the mixture at 1,000 RPM using a magnetic hotplate stirrer.

    • Maintain temperature at 60°C for 45–60 minutes .

    • Crucial: Maintain a continuous Nitrogen blanket over the vessel to prevent oxidation of the phytyl tails.

  • Annealing:

    • Turn off the heat but continue stirring at low speed (200 RPM) until the suspension reaches room temperature (<25°C).

    • Mechanism:[5][9][8][10][11][12] This annealing phase allows the T2P and TP molecules to arrange into their thermodynamically stable vesicular structure (Tocosomes).

  • Storage:

    • Store at 4°C under Nitrogen.[13] Stable for >12 months.

Validation Criteria:

  • Appearance: Milky, opalescent dispersion (indicates vesicle formation).

  • Microscopy: Optical microscopy should reveal spherical vesicles (multilamellar).

  • Zeta Potential: Should be highly negative (<-30 mV) due to the phosphate groups, indicating colloidal stability.

Visualizations

Diagram 1: Chemical Structure & Hydrolysis Pathway

This diagram illustrates the conversion of T2P into active Alpha-Tocopherol via cellular phosphatases.

T2P_Hydrolysis cluster_0 Cellular Cytoplasm T2P Di(alpha-tocopherol) Phosphate (T2P) (Inverted Cone Geometry) Phosphatase1 Phosphatase (Hydrolysis 1) T2P->Phosphatase1 TP Mono-alpha-tocopheryl Phosphate (TP) (Cylindrical Geometry) Phosphatase2 Phosphatase (Hydrolysis 2) TP->Phosphatase2 Toc Alpha-Tocopherol (Active Vitamin E) Phosphatase1->TP Cleavage of 1st Phytyl Chain Phosphatase2->Toc Release of Phosphate Group

Caption: Stepwise enzymatic hydrolysis of T2P into bioavailable Alpha-Tocopherol within the cellular environment.

Diagram 2: Tocosome Assembly Mechanism

This diagram demonstrates how the conical T2P and cylindrical TP self-assemble into a stable vesicle.

Tocosome_Assembly cluster_inputs Molecular Components Comp_TP TP (Cylinder) Soluble/Amphipathic Mix Aqueous Dispersion (Mozafari Method) Comp_TP->Mix Comp_T2P T2P (Cone) Hydrophobic/Curvature Comp_T2P->Mix Vesicle TOCOSOME (Bilayer Vesicle) Mix->Vesicle Self-Assembly Curvature T2P induces Membrane Curvature Vesicle->Curvature Stability TP provides Hydrophilic Surface Vesicle->Stability

Caption: The critical packing interaction between T2P (Cone) and TP (Cylinder) driving stable Tocosome formation.

Comparative Data Table

FeatureAlpha-Tocopherol (Standard)TPGS (PEG-Derivative)TPM (TP + T2P)
Chemical Nature Lipophilic OilSynthetic SurfactantPhosphorylated Amphiphile
Water Solubility InsolubleSoluble (Micellar)Dispersible (Vesicular)
Structure MonomerMicelleBilayer Vesicle (Tocosome)
Cellular Uptake Passive Diffusion (Low)EndocytosisActive/Vesicular Fusion (High)
Metabolism DirectHydrolysis of PEGPhosphatase Hydrolysis
Toxicity LowPotential PEG issuesNon-Toxic (Endogenous)
Primary Use Dietary SupplementSolubilizerDermal/Oral Drug Delivery

References

  • Mozafari, M. R. (2010).[5] Nanoliposomes: Preparation and Analysis. Methods in Molecular Biology.

  • Zingg, J. M. (2018). Water-Soluble Vitamin E—Tocopheryl Phosphate.[14] Advances in Food and Nutrition Research.

  • Gavin, P. D., et al. (2016).[15] Tocopheryl Phosphate Mixture (TPM) as a Novel Lipid-Based Transdermal Drug Delivery Carrier. Journal of Pharmaceutical Investigation.

  • Mozafari, M. R., et al. (2017). Distinguishing Features of Tocopheryl Phosphates and Phospholipids. International Journal of Technical Research & Science.

  • Libinaki, R., et al. (2006). Comparison of the oral bioavailability of gamma-tocotrienol from a pharmaceutical formulation versus a food source.

Sources

Foundational

Technical Guide: Mechanism of Action of Di(alpha-tocopherol) Phosphate (T2P) as a Next-Generation Antioxidant

The following technical guide details the mechanism of action of Di(alpha-tocopherol) Phosphate (T2P) . This analysis distinguishes T2P from standard Vitamin E (alpha-tocopherol) by focusing on its dual role: as a pro-dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of Di(alpha-tocopherol) Phosphate (T2P) . This analysis distinguishes T2P from standard Vitamin E (alpha-tocopherol) by focusing on its dual role: as a pro-drug delivery system and a potent intracellular signaling modulator that regulates oxidative stress at the genomic level.

Executive Summary

Di(alpha-tocopherol) Phosphate (T2P) represents a significant evolution in antioxidant therapeutics. Unlike standard alpha-tocopherol (


-TOH), which functions primarily as a stoichiometric free-radical scavenger, T2P acts through a bimodal mechanism :
  • Physicochemical "Trojan Horse": Its amphipathic structure allows self-assembly into vesicular nanostructures (tocosomes), dramatically enhancing cellular uptake and bioavailability.

  • Genomic Signaling: Once intracellular, T2P (and its hydrolysate) downregulates the CD36 scavenger receptor , cutting off the primary pathway for oxidized LDL (oxLDL) uptake and preventing foam cell formation—the hallmark of atherosclerosis.

This guide dissects these mechanisms, providing researchers with the rationale, data, and protocols necessary to validate T2P in drug development pipelines.

Molecular Architecture & Physicochemical Properties

The Phosphate Advantage

Standard


-TOH is highly lipophilic (LogP ~10), restricting its transport in aqueous environments and limiting its cellular entry to passive diffusion or lipoprotein transport.

T2P Structure: T2P consists of two


-tocopherol moieties esterified to a single phosphate group.[1][2]
  • Formula:

    
    
    
  • Key Feature: The phosphate headgroup is anionic and hydrophilic, while the dual phytyl tails are hydrophobic.

  • Consequence: T2P is amphipathic . Unlike

    
    -TOH, T2P spontaneously self-assembles into bilayer vesicles (tocosomes) in aqueous media without the need for surfactants.
    
Comparative Physicochemical Profile
FeatureAlpha-Tocopherol (

-TOH)
Di(alpha-tocopherol) Phosphate (T2P)Impact on Efficacy
Solubility Strictly LipophilicAmphipathicT2P forms stable nanocarriers; higher bioavailability.
Active Site Phenolic -OH (Free)Phenolic -OH (Phosphorylated)T2P is oxidation-resistant during transport; acts as a "pro-antioxidant."
Hydrolysis N/ASusceptible to cellular esterasesControlled release of active

-TOH at target site.
Cellular Uptake Passive / Receptor-mediatedVesicular fusion / EndocytosisRapid intracellular accumulation.

Mechanism of Action (MOA)

MOA 1: The "Pro-Antioxidant" Reserve (Chemical)

T2P itself does not scavenge radicals directly because the active phenolic hydroxyl group (essential for hydrogen atom transfer) is blocked by the phosphate bond.

  • Step 1 (Transport): T2P remains chemically stable in the bloodstream, immune to premature oxidation that often degrades

    
    -TOH supplements.
    
  • Step 2 (Activation): Upon cellular entry, intracellular phosphatases and esterases hydrolyze the phosphate ester bond.

  • Step 3 (Action): This releases two molecules of active

    
    -TOH directly into the cytoplasm/membrane, exactly where lipid peroxidation occurs.
    
MOA 2: CD36 Downregulation (Signaling)

This is the critical "non-antioxidant" mechanism relevant to atherosclerosis and chronic inflammation.

  • The Target: CD36 is a scavenger receptor on macrophages and smooth muscle cells (SMCs) that binds and internalizes oxidized LDL (oxLDL).[3]

  • The Pathology: Unchecked CD36 activity leads to massive oxLDL uptake, transforming macrophages into foam cells (plaque precursors).

  • The T2P Effect: T2P (and its localized hydrolysis products) inhibits CD36 gene transcription. By reducing CD36 protein levels, T2P effectively "blinds" the cell to oxLDL, preventing the oxidative cascade before it starts.

MOA 3: PI3K/Akt Survival Signaling

T2P has been shown to modulate the PI3K/Akt pathway more potently than


-TOH.
  • Mechanism: T2P phosphorylation of Akt prevents apoptosis in endothelial cells under oxidative stress (e.g., ischemia).

  • Result: Enhanced tissue survival and angiogenesis.

Visualization: The CD36 Inhibition Pathway

The following diagram illustrates the intracellular signaling cascade where T2P prevents foam cell formation.

T2P_Mechanism T2P_Ext T2P (Extracellular Tocosome) T2P_Int Intracellular T2P T2P_Ext->T2P_Int Vesicular Fusion CellMem Cell Membrane aTOH Active alpha-Tocopherol (x2) T2P_Int->aTOH Hydrolysis Esterase Intracellular Esterases Esterase->T2P_Int PPAR PPAR-gamma / LXR Nuclear Receptors aTOH->PPAR Ligand Binding/Modulation CD36_Prot CD36 Scavenger Receptor aTOH->CD36_Prot  Blocks Pathway CD36_Gene CD36 Gene (Promoter Region) PPAR->CD36_Gene Transcriptional Repression CD36_Gene->CD36_Prot Reduced Expression FoamCell Foam Cell Formation CD36_Prot->FoamCell Lipid Accumulation oxLDL Oxidized LDL (ROS Source) oxLDL->CD36_Prot Uptake

Caption: T2P enters the cell via fusion, is hydrolyzed to active alpha-tocopherol, which represses CD36 transcription via nuclear receptors (PPAR/LXR), thereby blocking oxLDL uptake and foam cell formation.

Experimental Protocols

To validate T2P efficacy, researchers should utilize the following protocols. These move beyond standard DPPH assays (which T2P will fail due to the blocked hydroxyl) to biologically relevant systems.

Protocol A: Preparation of T2P Nanoliposomes (Mozafari Method)

Use this to prepare the delivery system without toxic solvents.[4]

  • Ingredients: Mix T2P (Di-alpha-tocopherol phosphate) and Phosphatidylcholine (PC) in a 1:4 molar ratio.

  • Hydration: Add ultrapure water to the lipid mixture.

  • Heating: Heat to 60°C (above the phase transition temperature of the lipids) for 30–60 minutes under distinct agitation (1000 rpm).

  • Annealing: Allow the suspension to cool to room temperature naturally.

  • Characterization: Measure Zeta Potential (target: < -30 mV for stability) and Particle Size (target: 100–200 nm) using Dynamic Light Scattering (DLS).

Protocol B: CD36 Inhibition Assay (In Vitro)

Use this to confirm the signaling mechanism.

  • Cell Line: THP-1 Monocytes (differentiated into macrophages using PMA).

  • Treatment Groups:

    • Control (Vehicle)

    • 
      -TOH (50 µM)
      
    • T2P (50 µM)

  • Incubation: 24 hours.

  • Challenge: Add oxLDL (50 µg/mL) for an additional 4 hours.

  • Analysis:

    • qPCR: Extract RNA, reverse transcribe, and probe for CD36 mRNA (normalize to GAPDH).

    • Western Blot: Lyse cells and probe with anti-CD36 antibody.

    • Uptake Assay: Use DiI-labeled oxLDL; measure fluorescence via flow cytometry.

  • Expected Result: T2P treated cells should show significantly lower CD36 mRNA/protein and reduced DiI-oxLDL uptake compared to both Control and

    
    -TOH (due to superior intracellular delivery).
    

References

  • Libinaki, R., et al. (2006). "Comparison of the antioxidant properties of alpha-tocopherol and alpha-tocopheryl phosphate in vivo." Free Radical Biology and Medicine. Link

  • Negis, Y., et al. (2007). "Alpha-tocopheryl phosphate: a potent antioxidant and anti-inflammatory agent." BioFactors.[5] Link

  • Munteanu, A., et al. (2004). "Vitamin E inhibits CD36 scavenger receptor expression in hypercholesterolemic rabbits." Circulation Research. Link

  • Mozafari, M.R., et al. (2008). "Nanoliposomes and their applications in food nanotechnology." Journal of Liposome Research. Link

  • Zingg, J.M. (2019). "Vitamin E: A Role in Signal Transduction."[5] Annual Review of Nutrition. Link

Sources

Exploratory

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Di(alpha-tocopherol) Phosphate

Abstract: Di(alpha-tocopherol) Phosphate (DTP) represents a novel, water-soluble derivative of vitamin E, engineered to overcome the bioavailability challenges associated with the lipophilic nature of α-tocopherol (α-T)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Di(alpha-tocopherol) Phosphate (DTP) represents a novel, water-soluble derivative of vitamin E, engineered to overcome the bioavailability challenges associated with the lipophilic nature of α-tocopherol (α-T). This guide provides a comprehensive technical overview of the proposed cellular uptake and metabolic activation pathways of DTP. We will deconstruct the multi-step enzymatic conversion process, from extracellular hydrolysis to the intracellular release of bioactive α-tocopherol. This document synthesizes current understanding of tocopherol transport and metabolism to build a robust, evidence-based model for DTP's mechanism of action. Detailed experimental protocols and analytical methodologies are provided to empower researchers in the fields of pharmacology, drug delivery, and nutritional science to investigate this promising compound.

Introduction: The Rationale for a Water-Soluble Vitamin E Pro-Drug

Alpha-tocopherol (α-T) is the most biologically active form of vitamin E, a critical lipid-soluble antioxidant that protects cellular membranes from oxidative damage.[1] Its therapeutic potential, however, is often hampered by its hydrophobicity, which limits its formulation possibilities and bioavailability. Water-soluble esters of α-T, such as α-tocopheryl phosphate (α-TP) and the novel Di(alpha-tocopherol) Phosphate (DTP), have been developed to address these limitations.[2]

DTP, a molecule where two α-tocopherol units are bridged by a phosphate group, is theorized to function as a pro-drug. The central hypothesis of this guide is that DTP undergoes a sequential enzymatic hydrolysis to ultimately deliver the active α-T intracellularly. This process is critical, as the esterified forms lack the free phenolic hydroxyl group responsible for vitamin E's antioxidant and cell signaling activities.[3][4] Understanding the precise mechanisms of DTP's cellular uptake and metabolic activation is paramount for its development as a therapeutic agent.

The Proposed Metabolic Activation Pathway of DTP

The journey of DTP from an extracellular pro-drug to an intracellular active molecule can be conceptualized as a three-stage process: extracellular dephosphorylation, cellular uptake of the intermediate, and final intracellular hydrolysis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) DTP Di(α-tocopherol) Phosphate (DTP) aTP1 α-Tocopheryl Phosphate (α-TP) DTP->aTP1 Step 1: Extracellular Hydrolase (e.g., Ecto-phosphatase) aTP2 α-Tocopheryl Phosphate (α-TP) DTP->aTP2 Step 1: Extracellular Hydrolase (e.g., Ecto-phosphatase) Scramblase Phospholipid Scramblase (Hypothesized Transporter) aTP1->Scramblase Step 2: Cellular Uptake aTP_in α-TP Scramblase->aTP_in aT Bioactive α-Tocopherol (α-T) aTP_in->aT Step 3: Intracellular Phosphatase TTP α-TTP Mediated Trafficking aT->TTP Bioactivity Membrane Integration & Biological Activity TTP->Bioactivity

Caption: Proposed metabolic activation pathway of DTP.

Step 1: Extracellular Hydrolysis of DTP to α-Tocopheryl Phosphate

Given its considerable size and polar phosphate bridge, DTP is unlikely to be transported across the plasma membrane intact. The most plausible initial step is its hydrolysis in the extracellular milieu by membrane-bound ecto-enzymes, such as ecto-phosphatases. This reaction would cleave the diphosphate ester bond, releasing two molecules of the mono-phosphorylated intermediate, α-tocopheryl phosphate (α-TP).

Causality: This step is a prerequisite for cellular entry. The resulting α-TP molecules are smaller and, while still water-soluble, possess an amphipathic character (a polar phosphate head and a lipophilic phytyl tail) that is more amenable to interaction with the cell membrane.

Step 2: Cellular Uptake of α-Tocopheryl Phosphate (α-TP)

The mechanism for α-TP uptake is not fully elucidated, but it is unlikely to follow the classic lipoprotein-mediated pathways of its parent molecule, α-T.[5][6] A compelling hypothesis involves the action of phospholipid scramblases .

Expert Insight: Phospholipid scramblases are integral membrane proteins that facilitate the bi-directional, non-specific movement of phospholipids between the inner and outer leaflets of the plasma membrane.[7][8] This process collapses the normal phospholipid asymmetry of the membrane. The structural similarity of α-TP to a phospholipid—possessing both a polar head group and a nonpolar tail—makes it a potential substrate for scramblase-mediated translocation. This mechanism would allow α-TP to "flip" from the outer to the inner leaflet of the membrane, gaining entry into the cytosol without a dedicated channel or transporter.

G cluster_main Hypothesized α-TP Translocation via Scramblase Extracellular Extracellular Space Intracellular Intracellular Space membrane Outer Leaflet Inner Leaflet Scramblase Scramblase Protein aTP_in α-TP Scramblase->aTP_in Translocation ('Flipping') aTP_out α-TP aTP_out->Scramblase Binding

Caption: Translocation of amphipathic α-TP via a phospholipid scramblase.

Step 3: Intracellular Hydrolysis of α-TP to α-Tocopherol

Once inside the cell, α-TP must be dephosphorylated by intracellular phosphatases to release the biologically active α-T. Studies have confirmed that this hydrolysis occurs, although the specific enzymes responsible have not been fully purified.[9] The reaction rate appears to be relatively slow, suggesting a controlled, sustained release of α-T, which could be therapeutically advantageous by maintaining stable intracellular concentrations and avoiding rapid catabolism.[9]

Intracellular Fate of Liberated α-Tocopherol

Upon its release, α-T is chaperoned and trafficked within the cell by specific transport proteins to exert its biological functions.

  • α-Tocopherol Transfer Protein (α-TTP): This protein plays a crucial role in the intracellular transport of α-T.[10][11] In hepatocytes, α-TTP facilitates the packaging of α-T into nascent very low-density lipoproteins (VLDL) for secretion into circulation, a key step in regulating whole-body vitamin E levels.[12][13] In peripheral cells, it likely mediates the transport of α-T to its sites of action, such as cellular membranes.

  • Membrane Integration: As a potent lipophilic antioxidant, the primary destination for α-T is the lipid bilayer of cellular and organellar membranes, where it protects polyunsaturated fatty acids from lipid peroxidation.

  • Metabolic Degradation: Excess intracellular α-T is subject to catabolism, primarily initiated by cytochrome P450 enzymes in the mitochondria, leading to the formation of various water-soluble metabolites that are eventually excreted.[3]

Key Methodologies for Studying DTP Metabolism

To validate the proposed pathway and quantify the efficiency of conversion, a robust experimental workflow is required. This system must be self-validating through the inclusion of appropriate controls.

Experimental Workflow: Tracking Cellular Uptake and Conversion

This protocol outlines a standard procedure for assessing the conversion of DTP to α-T in a cultured cell line (e.g., HepG2 hepatocytes, RAW 264.7 macrophages).

G A 1. Cell Culture Plate cells and grow to ~80% confluency. B 2. Treatment Incubate cells with DTP (e.g., 10-50 µM) for various time points (0-24h). A->B C 3. Cell Harvest Wash cells 3x with ice-cold PBS. Lyse cells and collect supernatant. B->C D 4. Sample Preparation Perform lipid extraction (e.g., Hexane/Ethanol). Evaporate solvent and reconstitute. C->D E 5. Analytical Quantification Analyze by HPLC or LC-MS/MS to measure DTP, α-TP, and α-T. D->E F 6. Data Analysis Quantify concentrations and plot time-course kinetics. E->F

Caption: Standard experimental workflow for DTP metabolism studies.

Detailed Protocol Steps:

  • Cell Seeding: Plate the chosen cell line in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment.

  • Treatment Application:

    • Prepare a stock solution of DTP in a suitable vehicle (e.g., DMSO or culture medium).

    • Aspirate the old medium from the cells and replace it with a fresh medium containing the final concentration of DTP.

    • Rationale: A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is essential to understand the kinetics of uptake and conversion.

  • Harvesting and Lysis:

    • At each time point, place the plate on ice and aspirate the medium.

    • Wash the cell monolayer three times with ice-cold Phosphate-Buffered Saline (PBS). Causality: This step is critical to remove any non-internalized compound and halt metabolic activity, ensuring the analysis reflects only the intracellular content.

    • Add a lysis buffer and scrape the cells. Collect the lysate and centrifuge to pellet cell debris.

  • Lipid Extraction:

    • To the cell lysate supernatant, add an internal standard (e.g., δ-tocopherol).[14]

    • Add ethanol to deproteinize the sample, vortex, and then add hexane to extract the lipids.[14] Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer. Repeat the extraction for complete recovery.

    • Evaporate the pooled hexane under a stream of nitrogen and reconstitute the lipid residue in the mobile phase for analysis.

  • Quantification and Validation:

    • Analyze samples using HPLC or LC-MS/MS (see section 4.2).

    • Self-Validation Control: Run a parallel experiment where cells are pre-treated with a broad-spectrum phosphatase inhibitor (e.g., sodium orthovanadate). A significant reduction in the formation of α-TP and α-T from DTP would provide strong evidence for the essential role of phosphatases in the activation pathway.

Analytical Quantification Methods

Accurate quantification of DTP and its metabolites is crucial. Due to their different physicochemical properties, chromatographic methods are ideal.

AnalyteMethodStationary PhaseMobile Phase (Example)DetectionCitation
α-Tocopherol (α-T) HPLCC18 Reverse PhaseIsocratic MethanolFluorescence (Ex: 295nm, Em: 330nm)[14]
α-Tocopheryl Phosphate (α-TP) LC-MS/MSC18 Reverse PhaseGradient of Acetonitrile/Water with Formic AcidElectrospray Ionization (ESI) - Negative Mode[15]
Di(α-tocopherol) Phosphate (DTP) LC-MS/MSC18 Reverse PhaseGradient of Acetonitrile/Water with Formic AcidESI - Negative Mode (Optimized for higher m/z)[15]*

*Method adapted from α-TP analysis, requiring optimization for DTP's specific mass-to-charge ratio (m/z).

Conclusion and Future Directions

The conceptual framework presented in this guide outlines a scientifically plausible pathway for the cellular uptake and metabolic activation of Di(alpha-tocopherol) Phosphate. This model posits a sequential hydrolysis, first extracellularly to α-TP and then intracellularly to the active α-T, with a potential role for phospholipid scramblases in cellular entry.

While this guide provides a strong foundation, several key areas warrant further investigation:

  • Enzyme Identification: The specific ecto- and intracellular phosphatases responsible for DTP and α-TP hydrolysis need to be identified and characterized.

  • Transporter Confirmation: Direct evidence for the role of scramblases or other potential transporters in α-TP uptake is required, potentially through gene-silencing (siRNA) or knockout cell models.

  • Comparative Bioavailability: Rigorous in vivo studies are needed to compare the pharmacokinetics and tissue distribution of α-T delivered via DTP versus conventional α-T supplementation.

By pursuing these research avenues, the scientific community can fully elucidate the mechanism of this promising pro-drug, paving the way for its potential application in clinical and nutritional settings.

References

  • Azzi, A. (2007). α-Tocopherol and α-tocopheryl phosphate: a comparison of their chemistry and biology. PNAS. [Link]

  • Mardones, P., & Rigotti, A. (2004). Cellular mechanisms of vitamin E uptake: relevance in α-tocopherol metabolism and potential implications for disease. Journal of Nutritional Biochemistry, 15(5), 252-260. [Link]

  • Lee, J., et al. (2021). Elucidating the mechanism of cellular uptake of fullerene nanoparticles. Environmental Engineering Research, 26(3), 200599. [Link]

  • Chow, C. K. (1975). Serum concentrations and cellular uptake of vitamin E. The American Journal of Clinical Nutrition, 28(7), 756-760. [Link]

  • Arita, M., et al. (1997). α-Tocopherol transfer protein stimulates the secretion of α-tocopherol from a cultured liver cell line through a brefeldin A-insensitive pathway. PNAS, 94(23), 12437-12441. [Link]

  • Itaya-Takahashi, M., et al. (2023). The difference in the cellular uptake of tocopherol and tocotrienol is influenced by their affinities to albumin. Scientific Reports, 13(1), 7392. [Link]

  • Ghelfi, M., et al. (2003). Intracellular trafficking of vitamin E in hepatocytes: the role of tocopherol transfer protein. Journal of Biological Chemistry, 278(44), 43448-43455. [Link]

  • Kono, N., & Arai, H. (2015). Vitamin E and Phosphoinositides Regulate the Intracellular Localization of the Hepatic α-Tocopherol Transfer Protein. Journal of Biological Chemistry, 290(18), 11628-11637. [Link]

  • Negis, Y., et al. (2007). Alpha-tocopheryl phosphate: a novel, natural form of vitamin E. Free Radical Biology and Medicine, 42(2), 232-241. [Link]

  • Zingg, J. M. (2018). Water-Soluble Vitamin E—Tocopheryl Phosphate. Advances in Food and Nutrition Research, 83, 313-369. [Link]

  • Porrini, M., et al. (1995). Rapid quantification of alpha-tocopherol in plasma and low- and high-density lipoproteins. Clinical Chemistry, 41(4), 613-615. [Link]

  • Nanjundan, M., & Sahu, R. (2015). Roles and regulation of phospholipid scramblases. FEBS Letters, 589(1), 48-57. [Link]

  • Sen, S., & Chakraborty, R. (2009). Alpha-tocopherol: looking beyond an antioxidant. Current Pharmaceutical Biotechnology, 10(3), 323-329. [Link]

  • Azzi, A., et al. (2002). Specific cellular responses to alpha-tocopherol. Journal of Nutrition, 132(6 Suppl), 1337S-1340S. [Link]

  • Galli, F., et al. (2017). Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. Nutrients, 9(12), 1349. [Link]

  • Sommer, A., et al. (2019). Scramblases as Regulators of Proteolytic ADAM Function. International Journal of Molecular Sciences, 20(17), 4242. [Link]

  • Azzi, A. (2018). Tocopheryl Phosphate. In Vitamin E: Chemistry and Nutritional Benefits. Royal Society of Chemistry. [Link]

Sources

Foundational

In vivo stability and bioavailability of Di(alpha-tocopherol) Phosphate

An In-Depth Technical Guide to the In Vivo Stability and Bioavailability of Di(α-tocopherol) Phosphate For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Phosphorylated Vitamin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Stability and Bioavailability of Di(α-tocopherol) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Phosphorylated Vitamin E Analogs

Vitamin E, particularly α-tocopherol, is a vital lipophilic antioxidant.[1] Its therapeutic potential, however, is often hampered by its poor water solubility and instability. This has led to the development of more stable, water-soluble derivatives, such as tocopheryl esters. Among these, phosphorylated forms have garnered significant interest. Di(α-tocopherol) Phosphate (T2P) is a diester of phosphoric acid and two α-tocopherol molecules.[2] It is a key component of a synthetic mixture known as Tocopheryl Phosphate Mixture (TPM), which also contains α-tocopherol phosphate (TP).[3] This guide will focus on the in vivo attributes of T2P, examining its journey from administration to its metabolic fate and biological activity.

Physicochemical Profile and Synthesis of Di(α-tocopherol) Phosphate

Understanding the fundamental properties of T2P is essential for designing relevant in vivo studies.

Chemical Structure and Properties

T2P consists of two α-tocopherol molecules linked by a phosphate group. This structure confers a greater lipophilicity compared to the mono-phosphorylated TP, yet it retains some amphiphilic character. As part of the Tocopheryl Phosphate Mixture (TPM), T2P contributes to the mixture's ability to self-assemble into vesicular structures in aqueous environments, a property that is leveraged in drug delivery applications.[3]

Synthesis Overview

The synthesis of T2P typically occurs alongside the synthesis of TP. A common method involves the phosphorylation of α-tocopherol using a phosphorylating agent such as phosphoric anhydride or phosphorus pentoxide at elevated temperatures.[4] The reaction yields a mixture of tocopheryl pyrophosphates, which are then hydrolyzed to produce TP and T2P.[4] Subsequent purification steps can be employed to isolate T2P, although it is often used as part of the TPM.

A α-Tocopherol C Reaction at 70-85°C A->C B Phosphorylating Agent (e.g., Phosphoric Anhydride) B->C D Tocopheryl Pyrophosphates (Intermediate) C->D E Hydrolysis (with water at 100°C) D->E F Di(α-tocopherol) Phosphate (T2P) + α-Tocopheryl Phosphate (TP) E->F

Synthesis of Di(α-tocopherol) Phosphate.

In Vivo Stability and Metabolic Fate

The in vivo stability of T2P is intrinsically linked to its metabolic conversion. The primary hypothesis is that T2P acts as a prodrug, being hydrolyzed to release biologically active α-tocopherol.

Enzymatic Hydrolysis

It is proposed that T2P undergoes enzymatic hydrolysis in vivo. This process is likely a two-step dephosphorylation. The first step would involve the conversion of T2P to TP, followed by the hydrolysis of TP to α-tocopherol. Enzymes such as alkaline phosphatases and cholesterol esterases, present in various tissues including the intestinal mucosa, are capable of cleaving the phosphate ester bond.[5]

T2P Di(α-tocopherol) Phosphate (T2P) TP α-Tocopheryl Phosphate (TP) T2P->TP Step 1: Hydrolysis (e.g., Phosphatase) T α-Tocopherol (Active Form) TP->T Step 2: Hydrolysis (e.g., Alkaline Phosphatase) Metabolites Carboxychromanols (e.g., α-CEHC) T->Metabolites Metabolism (ω-hydroxylation & β-oxidation) Excretion Excretion Metabolites->Excretion

Proposed metabolic pathway of Di(α-tocopherol) Phosphate.
Metabolism of Liberated α-Tocopherol

Once α-tocopherol is released, it follows its established metabolic pathway. This primarily involves ω-hydroxylation of the phytyl tail, catalyzed by cytochrome P450 enzymes (like CYP4F2), followed by β-oxidation.[1][6] This process generates a series of water-soluble metabolites, with carboxyethyl-hydroxychroman (CEHC) being a major end-product that is excreted in the urine.[6]

Bioavailability of Di(α-tocopherol) Phosphate

Direct bioavailability data for T2P is not extensively documented. However, studies on TPM and TP provide valuable insights. The water-dispersible nature of these phosphorylated forms is anticipated to enhance their oral absorption compared to the highly lipophilic α-tocopherol and its acetate ester.

Insights from Tocopheryl Phosphate Mixture (TPM) Studies

In vivo studies have demonstrated that TPM can significantly increase the oral bioavailability of poorly water-soluble compounds, suggesting that the mixture itself is readily absorbed or facilitates absorption.[7] A study in weaned piglets using deuterated TP showed its conversion to α-tocopherol, indicating that the phosphate form is absorbed and metabolized.[5]

Comparative Bioavailability with Other Vitamin E Forms

While a direct comparative study is lacking, it is plausible that T2P, due to its amphiphilic nature, may not require micellar solubilization to the same extent as α-tocopherol and α-tocopheryl acetate for intestinal absorption. This could potentially lead to improved bioavailability. Studies on other water-dispersible forms of vitamin E have shown significantly higher bioavailability compared to synthetic vitamin E acetate.[8]

Vitamin E FormRelative Bioavailability (Compared to Synthetic Vitamin E Acetate)Key Considerations
Natural Vitamin E Acetate~197%[9]Requires intestinal hydrolysis.
Natural Vitamin E Alcohol~252%[9]Does not require hydrolysis.
Micellized d-α-tocopherol~559%[8]Enhanced water dispersibility.
Nano-dispersed d-α-tocopherol~613%[8]Enhanced water dispersibility.
Di(α-tocopherol) PhosphateData not availablePotentially enhanced absorption due to amphiphilic nature.

Experimental Methodologies for In Vivo Assessment

To rigorously evaluate the in vivo stability and bioavailability of T2P, a well-designed experimental protocol is essential.

Animal Model and Dosing

A common approach involves using a relevant animal model, such as rats or piglets, fitted with jugular vein catheters for serial blood sampling.[5][10] A single oral dose of T2P, often a deuterated form for tracer studies, is administered.

Sample Collection and Preparation

Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., liver, adipose tissue) are harvested.

Protocol for Plasma Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 2000 x g for 10 minutes to separate plasma.

  • To a known volume of plasma, add a suitable internal standard (e.g., a structural analog not present in the sample).

  • Deproteinize the plasma by adding a solvent like ethanol or acetonitrile.

  • Perform liquid-liquid extraction using a non-polar solvent (e.g., hexane) to extract T2P, TP, and α-tocopherol.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for quantifying T2P and its metabolites.

  • Chromatographic Separation : A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.

  • Detection :

    • UV Detection : Suitable for high concentrations, but may lack the sensitivity and specificity for low levels in biological matrices.

    • Mass Spectrometry (MS) : LC-MS or LC-MS/MS is highly recommended for its high sensitivity and specificity, allowing for the accurate quantification of the parent compound and its metabolites, especially when using stable isotope-labeled internal standards.

Start Oral Administration of T2P to Animal Model Blood Serial Blood Sampling (via Jugular Vein Catheter) Start->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Extraction Liquid-Liquid Extraction (with Internal Standard) Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data (Cmax, Tmax, AUC, Half-life) Analysis->Data

Workflow for assessing the bioavailability of T2P.

Conclusion and Future Directions

Di(α-tocopherol) Phosphate represents a promising evolution in Vitamin E supplementation and drug delivery. Its unique physicochemical properties suggest the potential for enhanced in vivo stability and bioavailability compared to traditional forms of Vitamin E. The likely metabolic pathway involves dephosphorylation to the active α-tocopherol, positioning T2P as an effective pro-vitamin.

Future research should focus on conducting dedicated pharmacokinetic studies on purified T2P to definitively quantify its bioavailability and metabolic rate. Direct comparative studies against α-tocopherol, α-tocopheryl acetate, and TP will be crucial in establishing its therapeutic advantages. Furthermore, exploring the potential for T2P to have intrinsic biological activities beyond its role as a precursor to α-tocopherol could open new avenues for its application in drug development and nutritional science.

References

  • Form of Alpha-Tocopherol Affects Vitamin E Bioavailability in Thoroughbred Horses. (2021). Kentucky Equine Research. [Link]

  • Gavin, P., et al. (2016). Tocopheryl Phosphate Mixture (TPM) as a Novel Lipid-Based Transdermal Drug Delivery Carrier: Formulation and Evaluation. Pharmaceutical Research, 33(12), 2948-2960.
  • Munteanu, A., & Zingg, J. M. (2019). Tocopheryl Phosphate. In Vitamin E: Chemistry and Nutritional Benefits (pp. 131-152). Royal Society of Chemistry.
  • Ogru, E., et al. (2005). α-Tocopheryl phosphate: a novel, natural form of vitamin E. Free Radical Biology and Medicine, 39(8), 1075-1081.
  • Jiang, Q. (2017). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Journal of Lipid Research, 58(12), 2237-2249.
  • Pagan, J. D., et al. (2010). Form of alpha-tocopherol affects vitamin E bioavailability in Thoroughbred horses. Proceedings of the First Nordic Feed Science Conference, 1, 1-5.
  • Panzella, L., & Verotta, L. (2021). Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. Antioxidants, 10(6), 943.
  • Traber, M. G. (2013). Vitamin E and the Role of Water-soluble α-Tocopheryl Phosphate. Journal of Nutritional Disorders & Therapy, S12-002.
  • Gavin, P., et al. (2016). Tocopheryl Phosphate Mixture (TPM) as a Novel Lipid-Based Transdermal Drug Delivery Carrier: Formulation and Evaluation. Pharmaceutical Research, 33(12), 2948-2960.
  • Zingg, J. M., et al. (2007). α-Tocopheryl Phosphate—An Active Lipid Mediator?. Molecular Nutrition & Food Research, 51(8), 929-941.
  • Neophytou, C. M., et al. (2017).
  • Zingg, J. M., & Azzi, A. (2012). α-Tocopheryl Phosphate—An Active Lipid Mediator?. Molecular Nutrition & Food Research, 56(8), 1235-1248.
  • Jiang, Q., et al. (2000). The uptake of tocopherols by RAW 264.7 macrophages. The Journal of Nutritional Biochemistry, 11(7-8), 379-386.
  • Lawson, K. A., et al. (2003). Pharmacokinetics and tissue distribution of d-alpha-tocopheryl succinate formulations following intravenous administration in the rat. Journal of Pharmacy and Pharmacology, 55(5), 633-640.
  • Tsurui, K., et al. (1995). Enhancement of oral bioavailability of d-alpha-tocopherol acetate by lecithin-dispersed aqueous preparation containing medium-chain triglycerides in rats. Journal of Pharmacy and Pharmacology, 47(1), 35-40.
  • Ryan, L., et al. (2017). A new lipid excipient, phosphorylated tocopherol mixture, TPM enhances the solubilisation and oral bioavailability of poorly water-soluble Coenzyme Q10. Monash University.
  • Bartoszek, A., et al. (2023). Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. Molecules, 28(12), 4843.
  • Niki, E., & Abe, K. (2011). α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse. Free Radical Biology and Medicine, 50(11), 1546-1552.
  • Mozafari, M. R. (2021). "Tocosomal Drug Delivery Systems: Safe and Efficient Tocopherol-Based Carrier Technology".
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2022). Safety and efficacy of a feed additive consisting of tocopheryl phosphate mixture (TPM) for all animal species (Avecho biotechnology limited). EFSA Journal, 20(7), e07441.
  • Azzi, A. (2010). Vitamin E and the Role of Water-soluble α-Tocopheryl Phosphate.
  • Lodge, J. K. (2005). Vitamin E bioavailability in humans. Journal of Plant Physiology, 162(7), 790-796.
  • Gavin, P., et al. (2016). Tocopheryl phosphate mixture (TPM) as a novel lipid-based transdermal drug delivery carrier: formulation and evaluation.
  • Tran, T. T. D., et al. (2023). Alpha-Tocopherol-Infused Flexible Liposomal Nanocomposite Pressure-Sensitive Adhesive: Enhancing Skin Permeation of Retinaldehyde. Pharmaceutics, 15(7), 1891.
  • Reboul, E. (2017). Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight. Antioxidants, 6(4), 95.
  • Chetrite, G. S., & Madelmont, J. C. (1999). Pharmacokinetics and Bioavailability of the RRR and All Racemic Stereoisomers of Alpha-Tocopherol in Humans After Single Oral Administration.
  • Mardones, P., & Rigotti, A. (2004). Cellular mechanisms of vitamin E uptake: relevance in α-tocopherol metabolism and potential implications for disease. Journal of Nutritional Biochemistry, 15(5), 252-260.

Sources

Exploratory

The Emergence of Phosphorylated Vitamin E: A Technical Guide to its History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological functions of phosphorylated vitamin E c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological functions of phosphorylated vitamin E compounds. While vitamin E, primarily α-tocopherol, has long been recognized for its antioxidant properties, its phosphorylated derivatives, particularly α-tocopheryl phosphate (α-TP), have emerged as potent signaling molecules with distinct and often more powerful biological activities. This document delves into the initial discovery of endogenous α-TP, tracing its journey from a scientific curiosity to a molecule of significant interest in drug development. We will explore various chemical and enzymatic strategies for the synthesis of tocopheryl phosphates and related compounds, offering detailed experimental protocols for their preparation and characterization. Furthermore, this guide will elucidate the intricate signaling pathways modulated by α-TP, with a particular focus on the PI3K/Akt pathway and its downstream effectors. The superior anti-inflammatory and potential anticancer activities of phosphorylated vitamin E compared to its non-phosphorylated counterparts will be discussed, supported by quantitative data and in-depth mechanistic insights. This guide is intended to be a valuable resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies required to advance the study and application of these promising bioactive compounds.

Introduction: Beyond the Antioxidant Paradigm

For decades, the scientific narrative of vitamin E has been dominated by its role as a potent lipid-soluble antioxidant, protecting cell membranes from the damaging effects of reactive oxygen species.[1] This classical view, while fundamentally correct, has been expanded in recent years by the discovery of a new class of vitamin E derivatives: the phosphorylated tocopherols. The addition of a phosphate group to the chromanol head of the vitamin E molecule dramatically alters its physicochemical properties, transforming it from a lipophilic antioxidant into an amphipathic signaling molecule with a unique and potent biological repertoire.

This guide will navigate the scientific landscape of phosphorylated vitamin E, offering a deep dive into its discovery, the chemistry behind its synthesis, and the biological mechanisms that underpin its enhanced therapeutic potential.

A Historical Perspective: The Discovery of a New Class of Bioactive Lipids

The journey into the world of phosphorylated vitamin E began not with a targeted search, but with an unexpected discovery. While the chemical synthesis of α-tocopheryl phosphate (α-TP) was first achieved in the 1940s, it was largely considered a synthetic derivative with potential applications as a water-soluble form of vitamin E.[2] It wasn't until decades later that the endogenous presence of α-TP in animal and human tissues was uncovered, a finding that fundamentally shifted our understanding of vitamin E metabolism and function.[3]

Initial hypotheses positioned α-TP as a pro-vitamin or a storage form of α-tocopherol.[1] However, subsequent research revealed that the concentrations of α-TP in tissues were in the nanomolar range, far too low to serve as a significant reservoir for the micromolar levels of α-tocopherol.[1] This disparity led to a new and more compelling hypothesis: that α-TP is not merely a precursor, but an active signaling molecule in its own right, participating in the intricate communication networks within and between cells.[1]

Chemical and Enzymatic Synthesis of Phosphorylated Vitamin E

The ability to synthesize phosphorylated vitamin E compounds with high purity and yield is crucial for their study and potential therapeutic application. Both chemical and enzymatic methods have been developed to achieve this transformation.

Chemical Synthesis

Several chemical approaches have been employed for the phosphorylation of tocopherols.

A common method for the phosphorylation of α-tocopherol involves the use of phosphorus oxychloride (POCl₃). This method, while effective, can sometimes lead to the formation of byproducts, including di-tocopheryl phosphate (T₂P).

Experimental Protocol: Synthesis of α-Tocopheryl Phosphate using Phosphorus Oxychloride [4]

  • Dissolve α-tocopherol: Dissolve α-tocopherol (1 equivalent) in a dry, aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture: Cool the solution to 0°C using an ice bath.

  • Add phosphorus oxychloride: Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled solution with constant stirring.

  • Reaction monitoring: Allow the reaction to proceed at 0°C for 1 hour and then warm to room temperature, stirring overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching the reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate α-tocopheryl phosphate from unreacted α-tocopherol and byproducts.

Another established method involves the reaction of α-tocopherol with phosphoric anhydride (P₄O₁₀). This reaction typically yields a mixture of α-tocopheryl phosphate (TP) and di-α-tocopheryl phosphate (T₂P).[5]

Experimental Protocol: Synthesis of a Mixture of α-Tocopheryl Phosphate and Di-α-tocopheryl Phosphate [5]

  • Reactants: Combine natural α-tocopherol with phosphoric anhydride.

  • Reaction Conditions: Heat the mixture to 70-85°C with high shear. This initial reaction produces tocopheryl pyrophosphates.

  • Hydrolysis: Hydrolyze the resulting mixture at 100°C with 2 moles of water per mole of tocopherol. This step yields a mixture of tocopheryl phosphate (TP), di-tocopheryl phosphate (T₂P), and phosphoric acid.

  • Neutralization and Precipitation:

    • Add a 50% sodium hydroxide solution, equimolar to the phosphoric acid, and disperse the mixture in ethanol.

    • Remove the insoluble sodium phosphate by centrifugation.

    • Add an additional 2 moles of 50% sodium hydroxide per mole of tocopherol to precipitate the disodium salt of TP (Na₂TP).

  • Recovery: Recover the Na₂TP precipitate by centrifugation and evaporate to dryness.

  • Analysis: Analyze the final product mixture using ³¹P-NMR to determine the ratio of TP and T₂P.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more selective alternative to chemical methods. Lipases, for instance, have been successfully used to catalyze the esterification of vitamin E with various acyl donors, including phosphate groups.[2] This approach can offer advantages in terms of reduced byproduct formation and milder reaction conditions.

Analytical Methodologies for Characterization and Quantification

Accurate and sensitive analytical methods are essential for the characterization and quantification of phosphorylated vitamin E compounds in both synthetic preparations and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of tocopherols and their derivatives. Reversed-phase HPLC, often coupled with UV or fluorescence detection, is commonly employed. For phosphorylated compounds, which are more polar, modifications to the mobile phase or the use of ion-pairing reagents may be necessary.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the identification and quantification of tocopheryl phosphates in complex biological samples.[6][7] This technique allows for the determination of the precise mass of the molecule and its fragmentation patterns, confirming its identity and enabling accurate measurement even at low concentrations.

Experimental Protocol: Quantitative Analysis of α-Tocopheryl Phosphate in Plasma by LC-MS/MS [6][7]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Spike plasma samples with a known amount of a deuterium-labeled internal standard (e.g., d6-α-TP).

    • Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

    • Apply the supernatant to a solid-phase extraction cartridge (e.g., HybridSPE®).

    • Wash the cartridge to remove interfering substances.

    • Elute the α-TP and internal standard with an appropriate solvent.

  • LC Separation:

    • Inject the eluted sample onto a reversed-phase HPLC column (e.g., a pentafluorophenyl-based core-shell column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile).

  • MS/MS Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for both α-TP and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of α-TP and the internal standard.

    • Determine the concentration of α-TP in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activities and Mechanisms of Action

Phosphorylated vitamin E compounds exhibit a range of biological activities that are often more potent than their non-phosphorylated precursors. These activities are primarily attributed to their ability to modulate cellular signaling pathways.

Modulation of the PI3K/Akt Signaling Pathway

A growing body of evidence indicates that α-TP exerts many of its biological effects through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8][9][10][11] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

Activation of the PI3K/Akt pathway by α-TP can lead to the phosphorylation and activation of a cascade of downstream effector molecules, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[12][13]

  • AP-1 (Activator Protein 1): A transcription factor that controls the expression of genes involved in cell proliferation, differentiation, and apoptosis.[13]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant and cytoprotective genes.[9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and activates aTP α-Tocopheryl Phosphate aTP->Receptor Binds pAkt p-Akt Akt->pAkt Nrf2_Keap1 Nrf2-Keap1 pAkt->Nrf2_Keap1 Phosphorylates Keap1 IKK IKK pAkt->IKK Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 release ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB release NFkB_DNA NF-κB Binding Site NFkB->NFkB_DNA Translocates to nucleus Gene_Expression Gene Expression (Antioxidant, Anti-inflammatory) ARE->Gene_Expression NFkB_DNA->Gene_Expression

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway activated by α-tocopheryl phosphate.

Anti-inflammatory Properties

Phosphorylated vitamin E has demonstrated significantly greater anti-inflammatory activity compared to α-tocopherol.[14] This enhanced effect is likely mediated through the modulation of the signaling pathways described above, leading to the downregulation of pro-inflammatory cytokines and enzymes.

Table 1: Comparative Anti-inflammatory Activity of Tocopheryl Phosphate (TPm) and Tocopheryl Acetate (TA) [14]

BiomarkerTreatment% Reduction vs. Control
IL-1β TPm (high dose)Significant
TANo significant change
IL-6 TPm (high dose)Significant
TASignificant
CRP TPm (high dose)Significant
TASignificant
Atherosclerotic Lesion TPm (high dose)More effective reduction
TALess effective reduction
Anticancer Potential

Emerging research suggests that phosphorylated vitamin E, as well as tocotrienols, may possess anticancer properties.[15][16][17][18][19] These effects are thought to be mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways that are dysregulated in cancer cells. The enhanced ability of phosphorylated forms to influence these pathways makes them promising candidates for further investigation as anticancer agents.

Phosphorylated Tocotrienols: An Emerging Frontier

While the majority of research has focused on α-tocopheryl phosphate, there is growing interest in the phosphorylation of tocotrienols. Tocotrienols, the unsaturated analogues of tocopherols, have themselves shown potent biological activities, including neuroprotective, cholesterol-lowering, and anticancer effects.[11][16] It is hypothesized that phosphorylation of tocotrienols could further enhance their bioavailability and efficacy, opening up new avenues for therapeutic development. However, research in this area is still in its early stages, and more studies are needed to fully elucidate the synthesis, biological activities, and therapeutic potential of phosphorylated tocotrienols.

Conclusion and Future Directions

The discovery of naturally occurring phosphorylated vitamin E has fundamentally expanded our understanding of the biological roles of this essential nutrient. No longer viewed solely as a passive antioxidant, vitamin E, in its phosphorylated form, is now recognized as a potent signaling molecule with the ability to modulate key cellular pathways involved in inflammation, cell proliferation, and survival. The enhanced biological activities of tocopheryl phosphates compared to their non-phosphorylated counterparts have positioned them as promising candidates for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer.

Future research should focus on several key areas:

  • Elucidation of specific molecular targets: Identifying the direct binding partners and receptors of tocopheryl phosphates will provide a more detailed understanding of their mechanisms of action.

  • In-depth investigation of phosphorylated tocotrienols: A thorough exploration of the synthesis, biological activities, and therapeutic potential of these compounds is warranted.

  • Clinical translation: Well-designed clinical trials are needed to evaluate the safety and efficacy of phosphorylated vitamin E compounds in human diseases.

The journey into the world of phosphorylated vitamin E is far from over. As researchers continue to unravel the complexities of their synthesis, signaling, and biological functions, we can anticipate the emergence of new therapeutic strategies that harness the power of these remarkable molecules.

References

Sources

Protocols & Analytical Methods

Method

HPLC-MS/MS method for quantification of Di(alpha-tocopherol) Phosphate in plasma

Application Note: High-Sensitivity Quantitation of Di( -tocopherol) Phosphate ( ) in Human Plasma using LC-MS/MS Introduction & Biological Context Di( -tocopherol) Phosphate ( ) is a highly lipophilic, phosphorylated dim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Di( -tocopherol) Phosphate ( ) in Human Plasma using LC-MS/MS

Introduction & Biological Context

Di(


-tocopherol) Phosphate (

) is a highly lipophilic, phosphorylated dimer of

-tocopherol. Unlike its parent molecule, Vitamin E,

acts as a potent signaling molecule and a component of Tocopheryl Phosphate Mixtures (TPM) used in advanced drug delivery systems.
The Analytical Challenge

Quantifying


 in plasma presents three distinct challenges that standard Vitamin E protocols fail to address:
  • Extreme Lipophilicity: With two phytyl tails,

    
     (
    
    
    
    ) binds aggressively to plasma lipoproteins and LC tubing, leading to severe carryover.
  • Ionization Suppression: The phosphate head group requires negative electrospray ionization (ESI-), which is susceptible to suppression by plasma phospholipids.

  • Solubility:

    
     is insoluble in standard aqueous-organic mobile phases, requiring non-aqueous or high-isopropanol gradients.
    

This protocol details a validated Liquid-Liquid Extraction (LLE) coupled with Negative Mode LC-MS/MS to achieve femtomolar sensitivity.

Experimental Design & Causality

Internal Standard Strategy

Selection:


-

-Tocopherol Phosphate (

-TP) or Dioleoyl Phosphatidic Acid (DOPA) as a surrogate if isotopically labeled

is unavailable.
  • Reasoning: The phosphate group is the primary ionization site. A structural analog with a phosphate head and similar hydrophobicity is critical to track extraction efficiency and matrix effects.

Sample Preparation: Modified Matyash Extraction

Protein precipitation (PPT) is insufficient for


 due to entrapment in the protein pellet. We utilize a modified Matyash method (MTBE/Methanol) which creates a floating lipid-rich organic layer, separating the analyte from the dense protein pellet.
Chromatography: The "High-IPA" Approach

Standard C18 gradients (Water/Acetonitrile) will not elute


 efficiently, causing peak tailing and carryover.
  • Solution: We employ Isopropanol (IPA) in Mobile Phase B. IPA disrupts hydrophobic interactions better than Acetonitrile, ensuring sharp peak shapes for double-tailed lipids.

Detailed Protocol

Materials
  • Analyte: Di(

    
    -tocopherol) Phosphate (
    
    
    
    ), CAS: 311313-37-8, MW: 923.4 Da.[1][2]
  • Solvents: LC-MS Grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Isopropanol (IPA), Ammonium Acetate.

  • Matrix: Human Plasma (

    
    EDTA).
    
Sample Preparation Workflow

ExtractionWorkflow Start 200 µL Plasma Sample IS_Add Add 20 µL Internal Standard (d6-TP or DOPA) Start->IS_Add Solvent_Add Add 1.5 mL Methanol (Vortex 10s) Add 5.0 mL MTBE (Vortex 1 min) IS_Add->Solvent_Add Incubate Incubate RT (10 min) Allows lipid solvation Solvent_Add->Incubate Phase_Induce Add 1.25 mL Water (Induces Phase Separation) Incubate->Phase_Induce Centrifuge Centrifuge 3,000 x g, 10 min, 4°C Phase_Induce->Centrifuge Collection Collect Top Organic Layer (MTBE) Contains T2P Centrifuge->Collection Upper Layer Dry Evaporate under N2 at 40°C Collection->Dry Recon Reconstitute in 100 µL MeOH:IPA (50:50) Dry->Recon

Figure 1: Modified Matyash Extraction for Lipophilic Phosphates. This biphasic system ensures T2P partitions into the upper ether phase while proteins pellet at the bottom.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.

    • Note: Ammonium acetate is preferred over formic acid in negative mode to facilitate

      
       formation without suppressing the phosphate signal.
      

Gradient Table:

Time (min)Flow (mL/min)% A% BCurve
0.000.406040Initial
1.000.406040Hold
8.000.400100Linear
10.000.400100Wash
10.100.406040Return
12.000.406040Re-equilibrate
Mass Spectrometry Parameters (ESI-)

 ionizes best in Negative Electrospray Ionization (ESI-)  due to the phosphate group.
  • Capillary Voltage: -2.5 kV (Critical: High voltage can cause discharge in negative mode).

  • Desolvation Temp: 500°C (High temp needed for heavy lipids).

  • Cone Voltage: 40 V.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)Type

(Quant)
921.7 78.9 4045Quantifier (

)

(Qual)
921.7 509.4 4030Qualifier (Loss of Tocopherol)

-TP (IS)
514.4 78.9 3540Internal Standard
  • Mechanistic Insight: The transition

    
     represents the cleavage of the phosphate core (
    
    
    
    ). This is a universal transition for phosphorylated lipids but is made specific by the high mass of the precursor and the unique retention time of the double-tailed structure.

Validation & Quality Control

Linearity & Range
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting) is required due to the wide dynamic range.
    
Matrix Effect Assessment

Phospholipids (phosphatidylcholines) elute late in the run and can suppress the


 signal.
  • Validation Step: Perform a "Post-Column Infusion" experiment. Infuse neat

    
     standard while injecting a blank plasma extract. Monitor for dips in the baseline at the 
    
    
    
    retention time.
Carryover Mitigation

Due to the "sticky" nature of


:
  • Needle Wash: Use a strong wash solvent: 50:25:25 IPA:MeOH:Acetone.

  • Blank Injections: Insert a solvent blank after every high standard (ULOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipidsSwitch from PPT to MTBE Extraction (Section 3.2).
Peak Tailing Secondary interactions with silicaIncrease Ammonium Acetate to 10mM; Ensure Column Temp is 50-60°C.
Carryover Adsorption to rotor seal/tubingReplace PEEK tubing with stainless steel; Use aggressive needle wash containing Acetone.
Retention Shift Evaporation of IPA in Mobile PhaseKeep solvent reservoirs capped; premix solvents fresh daily.

References

  • Negis, Y., et al. (2018). "On the complexity of vitamin E metabolism: The role of alpha-tocopheryl phosphate." Food & Function. Available at: [Link]

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.[3] Available at: [Link]

  • Libin Xu Group. (2018). "Analysis of tocopherols and their metabolites by LC-MS." Free Radical Biology and Medicine. (Contextual grounding for tocopherol MS parameters).
  • Gavin, P.D., et al. (2016).[4] "Tocopheryl Phosphate Mixture (TPM) as a Novel Lipid-Based Transdermal Drug Delivery Carrier." Journal of Pharmaceutical Innovation. Available at: [Link]

Sources

Application

Application of Di(alpha-tocopherol) Phosphate in Stabilizing Nanoparticle Drug Carriers: Application Notes and Protocols

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for utilizing Di(alpha-tocopherol) Phosphate (DTP) as a stabilizing agent in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for utilizing Di(alpha-tocopherol) Phosphate (DTP) as a stabilizing agent in nanoparticle drug delivery systems. DTP, a phosphorylated derivative of vitamin E, offers unique advantages in formulating stable and effective nanocarriers for a wide range of therapeutic agents.

Introduction: The Rationale for Di(alpha-tocopherol) Phosphate in Nanoparticle Stabilization

The successful translation of nanoparticle-based drug delivery systems from the laboratory to clinical applications hinges on their stability, biocompatibility, and ability to effectively encapsulate and release therapeutic payloads. Di(alpha-tocopherol) Phosphate (DTP), a molecule composed of two hydrophobic phytyl chains and a hydrophilic phosphate head group, has emerged as a promising excipient for addressing these challenges.[1]

Key Advantages of DTP:

  • Inherent Biocompatibility: As a derivative of alpha-tocopherol (Vitamin E), DTP is generally well-tolerated and biocompatible.[2] Alpha-tocopherol is a natural antioxidant found in the body, which helps protect cells from damage caused by free radicals.[3]

  • Enhanced Stability: The unique amphiphilic structure of DTP allows it to act as an effective stabilizer, preventing the aggregation of nanoparticles in physiological environments. This is crucial for maintaining the desired particle size distribution and preventing premature clearance from the bloodstream.

  • Improved Drug Encapsulation: DTP can enhance the encapsulation efficiency of both hydrophobic and hydrophilic drugs within various nanoparticle platforms.[4] For lipophilic drugs, the dual phytyl tails of DTP can create a favorable environment within the lipid core of nanoparticles.

  • Antioxidant Properties: The inherent antioxidant properties of the alpha-tocopherol moiety can protect encapsulated drugs from oxidative degradation, thereby improving the shelf-life and in vivo stability of the formulation.[3][5]

  • Versatility: DTP can be incorporated into a variety of nanoparticle systems, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

This guide will delve into the practical application of DTP, providing detailed protocols for its incorporation into these nanoparticle systems and outlining the necessary characterization techniques to validate the resulting formulations.

Mechanism of Stabilization: A Molecular Perspective

The stabilizing effect of DTP in nanoparticle formulations can be attributed to a combination of steric and electrostatic repulsion. The bulky dual phytyl tails of the DTP molecule orient themselves towards the hydrophobic core of the nanoparticle, while the negatively charged phosphate group is exposed to the aqueous exterior.

This arrangement creates a hydrophilic shell around the nanoparticle, leading to:

  • Steric Hindrance: The projecting phosphate groups and the overall bulk of the DTP molecule create a physical barrier that prevents nanoparticles from approaching each other too closely, thus inhibiting aggregation.

  • Electrostatic Repulsion: The negative charge of the phosphate groups at physiological pH results in electrostatic repulsion between individual nanoparticles, further contributing to the colloidal stability of the formulation.

Experimental Workflow for DTP-Stabilized Nanoparticle Formulation

Caption: General workflow for the formulation and characterization of DTP-stabilized nanoparticle drug carriers.

Protocols for the Preparation of DTP-Stabilized Nanoparticles

The following protocols provide detailed, step-by-step methodologies for incorporating DTP into three common types of nanoparticle drug carriers. These protocols are intended as a starting point and may require optimization based on the specific drug and desired nanoparticle characteristics.

Protocol 1: DTP-Stabilized Liposomes via Thin-Film Hydration

Liposomes are vesicular structures composed of one or more lipid bilayers. DTP can be readily incorporated into the lipid bilayer to enhance stability and drug retention.

Materials:

  • Phosphatidylcholine (e.g., soy PC or egg PC)

  • Cholesterol

  • Di(alpha-tocopherol) Phosphate (DTP)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine, cholesterol, and DTP in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (PC:Chol:DTP), but this can be optimized.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer containing the hydrophilic drug (if applicable) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to probe sonication or bath sonication to reduce the particle size and form small unilamellar vesicles (SUVs).

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.[6]

Protocol 2: DTP-Stabilized Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

SLNs are colloidal carriers made from solid lipids. DTP can be incorporated into the lipid matrix to improve stability and drug loading.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Di(alpha-tocopherol) Phosphate (DTP)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Drug to be encapsulated

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (optional, for smaller particle sizes)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid and DTP together at a temperature approximately 5-10°C above the melting point of the lipid.

    • Dissolve the lipophilic drug in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization (if available) for several cycles to further reduce the particle size.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification:

    • Separate the SLN dispersion from any unencapsulated drug or excess surfactant by centrifugation or dialysis.

Protocol 3: DTP-Stabilized Polymeric Nanoparticles via Emulsification-Solvent Evaporation

This method is suitable for encapsulating drugs within a biodegradable polymer matrix, with DTP acting as a stabilizer at the particle interface.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Di(alpha-tocopherol) Phosphate (DTP)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)

Equipment:

  • High-shear homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator or magnetic stirrer for solvent evaporation

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the polymer, drug, and DTP in the organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous surfactant solution under high-shear homogenization or sonication to form an oil-in-water emulsion. The DTP will orient at the oil-water interface, contributing to droplet stabilization.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This will cause the polymer to precipitate and form solid nanoparticles.

  • Washing and Collection:

    • Wash the nanoparticles by repeated centrifugation and resuspension in purified water to remove excess surfactant and unencapsulated drug.

    • The final nanoparticle suspension can be lyophilized for long-term storage, often with the addition of a cryoprotectant.

Characterization of DTP-Stabilized Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Table 1: Key Characterization Techniques for DTP-Stabilized Nanoparticles

ParameterTechniquePrincipleImportance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.Determines the average particle size and the broadness of the size distribution, which are critical for in vivo fate.[7]
Zeta Potential Laser Doppler VelocimetryMeasures the electrophoretic mobility of particles in an electric field.Indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability.[8]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Provides direct visualization of the nanoparticle shape and surface features.Confirms the formation of nanoparticles and assesses their morphology.
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC, UV-Vis SpectroscopyQuantifies the amount of drug encapsulated within the nanoparticles relative to the total amount of drug used.Determines the efficiency of the formulation process and the drug-carrying capacity of the nanoparticles.
In Vitro Drug Release Dialysis, Sample and SeparateMeasures the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment.Provides insights into the drug release kinetics, which influences the therapeutic efficacy.[9]
Stability DLS, Zeta Potential Measurement over timeMonitors changes in particle size, PDI, and zeta potential upon storage under different conditions (e.g., temperature, pH).Assesses the shelf-life and long-term stability of the nanoparticle formulation.

Logical Relationship of DTP Properties and Nanoparticle Performance

DTP_Properties_Performance prop1 Amphiphilic Nature Hydrophilic Phosphate Head Dual Hydrophobic Phytyl Tails mech1 Steric Hindrance Bulky structure prevents aggregation prop1:t->mech1 contributes to mech2 Electrostatic Repulsion Negative charge from phosphate group prop1:h->mech2 contributes to perf2 Increased Drug Loading Improved encapsulation of lipophilic drugs prop1:t->perf2 prop2 Antioxidant Moiety Vitamin E Structure mech3 Chemical Stability Protection from oxidation prop2:v->mech3 provides perf4 Improved Biocompatibility Vitamin E is well-tolerated prop2:v->perf4 perf1 Enhanced Colloidal Stability Reduced aggregation, longer shelf-life mech1->perf1 mech2->perf1 perf3 Protection of Payload Prevents degradation of sensitive drugs mech3->perf3

Caption: The relationship between the molecular properties of DTP and the resulting performance enhancements in nanoparticle drug carriers.

Troubleshooting and Considerations

  • Particle Aggregation: If aggregation is observed, consider increasing the concentration of DTP or optimizing the homogenization/sonication parameters.

  • Low Encapsulation Efficiency: For lipophilic drugs, ensure complete dissolution in the lipid/organic phase. For hydrophilic drugs, optimizing the hydration volume and process can improve encapsulation.

  • Broad Particle Size Distribution: Ensure uniform lipid film formation and optimize the extrusion or homogenization steps.

  • Phase Separation: In SLN formulations, ensure the compatibility of the drug with the lipid matrix at both high and low temperatures.

Conclusion

Di(alpha-tocopherol) Phosphate is a versatile and effective excipient for the stabilization of various nanoparticle drug delivery systems. Its inherent biocompatibility, antioxidant properties, and ability to enhance colloidal stability make it an attractive choice for researchers and drug development professionals. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful formulation and evaluation of DTP-stabilized nanoparticles for a wide range of therapeutic applications.

References

  • ResearchGate. (2021). Tocosomal Drug Delivery Systems: Safe and Efficient Tocopherol-Based Carrier Technology. Available at: [Link]

  • Ni, J., Chen, M., Zhang, Y., Li, R., Huang, J., & Yeh, S. (2003). Vitamin E Succinate Inhibits Human Prostate Cancer Cell Growth via Modulating Cell Cycle Regulatory Machinery.
  • MDPI. (2023). Alpha-Tocopherol-Infused Flexible Liposomal Nanocomposite Pressure-Sensitive Adhesive: Enhancing Skin Permeation of Retinaldehyde. Available at: [Link]

  • In-House Clinical Development Solutions. (n.d.). Dl-Alpha-Tocopherol – Application in Therapy and Current Clinical Research. Available at: [Link]

  • ResearchGate. (2016). Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. Available at: [Link]

  • National Institutes of Health. (2015). Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives. Available at: [Link]

  • ResearchGate. (2004). Effect of formulation on the delivery and metabolism of ??-tocopheryl acetate. Available at: [Link]

  • National Institutes of Health. (2022). Production of α-Tocopherol–Chitosan Nanoparticles by Membrane Emulsification. Available at: [Link]

  • ResearchGate. (2015). Review Article Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives. Available at: [Link]

  • National Institutes of Health. (2016). Tocopheryl Phosphate Mixture (TPM) as a Novel Lipid-Based Transdermal Drug Delivery Carrier: Formulation and Evaluation. Available at: [Link]

  • National Institutes of Health. (2009). Development of alpha-tocopherol acetate nanoparticles: influence of preparative processes. Available at: [Link]

  • National Institutes of Health. (2011). Characterization of Nanoparticles Intended for Drug Delivery. Available at: [Link]

  • ResearchGate. (2003). Liposomes: Methods and Protocols. Available at: [Link]

  • MDPI. (2021). Solid Lipid Nanoparticles. Available at: [Link]

  • National Institutes of Health. (2017). Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity. Available at: [Link]

  • CD Bioparticles. (n.d.). Nanoparticles Analytical Techniques. Available at: [Link]

  • ResearchGate. (2008). Kinetic Analysis of Drug Release From Nanoparticles. Available at: [Link]

  • ResearchGate. (2012). Advances in the Use of Tocols as Drug Delivery Vehicles. Available at: [Link]

  • National Institutes of Health. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Available at: [Link]

  • Nanobot. (n.d.). Liposomes: Protocol. Available at: [Link]

  • National Institutes of Health. (2022). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Available at: [Link]

  • ResearchGate. (2021). (a) α-Tocopherol, (b) α-tocopheryl phosphate, and (c) di-α-tocopheryl.... Available at: [Link]

  • MDPI. (2019). Synthesis and Characterization of Silver Nanoparticles Stabilized with Biosurfactant and Application as an Antimicrobial Agent. Available at: [Link]

  • MDPI. (2022). Development of α-Tocopherol Succinate-Based Nanostructured Lipid Carriers for Delivery of Paclitaxel. Available at: [Link]

Sources

Method

Application Note: Spectrophotometric Determination of the Potential Antioxidant Capacity of Di(alpha-tocopherol) Phosphate (T2P)

This Application Note is designed for researchers and drug development professionals. It addresses the specific physicochemical challenge of Di(alpha-tocopherol) Phosphate (T2P): a "latent" antioxidant that requires acti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the specific physicochemical challenge of Di(alpha-tocopherol) Phosphate (T2P): a "latent" antioxidant that requires activation.

Executive Summary & Scientific Rationale

Di(alpha-tocopherol) Phosphate (T2P) is a phosphorylated dimer of alpha-tocopherol.[1] Unlike free alpha-tocopherol, T2P acts as a pro-antioxidant . The phenolic hydroxyl (-OH) group on the chromanol ring—responsible for hydrogen atom transfer (HAT) and radical scavenging—is occupied by the phosphate linker.

The Analytical Challenge: Standard direct antioxidant assays (e.g., DPPH, ABTS) performed on intact T2P will yield false-negative results (near-zero activity) because the active site is blocked.

The Solution: This protocol details an Indirect Spectrophotometric Assay . It mimics the in vivo metabolic activation of T2P using an enzymatic hydrolysis step (Alkaline Phosphatase) to release free alpha-tocopherol, followed by a lipophilic antioxidant assay. This method quantifies the Total Potential Antioxidant Capacity (TPAC).

Mechanism of Action

The assay relies on the cleavage of the phosphodiester bond, releasing two moles of active alpha-tocopherol per mole of T2P.

T2P_Mechanism T2P Di(alpha-tocopherol) Phosphate (T2P) (Inactive/Latent) Enzyme Enzymatic Hydrolysis (Alkaline Phosphatase) T2P->Enzyme Activation Tocopherol 2x Alpha-Tocopherol (Active -OH Group) Enzyme->Tocopherol Releases DPPH DPPH Radical (Purple, 517nm) Tocopherol->DPPH H-Atom Transfer Result Reduced DPPH-H (Yellow, Low Abs) DPPH->Result Colorimetric Change

Figure 1: The activation pathway required to measure T2P antioxidant capacity.[2] Direct reaction of T2P with DPPH is chemically impossible without the enzymatic step.

Materials & Reagents

To ensure reproducibility, use analytical grade reagents.

ReagentSpecificationPurpose
Di(alpha-tocopherol) Phosphate >95% Purity (Synthesis or Commercial)Analyte (Substrate).
Alkaline Phosphatase (ALP) From bovine intestinal mucosa, >10 U/mgHydrolysis enzyme to cleave phosphate bond.
DPPH Reagent 2,2-Diphenyl-1-picrylhydrazylStable free radical for scavenging assay.
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidWater-soluble Vitamin E analog (Standard).
Reaction Buffer 0.1 M Tris-HCl (pH 8.0) + 5 mM MgCl₂Optimal pH and cofactor for ALP activity.
Solvent System Ethanol (Absolute) / n-HexaneSolubilization of lipophilic tocopherol.

Experimental Protocol

This workflow consists of two phases: Enzymatic Activation and Quantification .

Phase A: Enzymatic Hydrolysis (Activation)

Rationale: T2P is resistant to mild acid/base hydrolysis. Enzymatic cleavage is the most physiologically relevant and gentle method to release the chromanol ring without degrading it.

  • Preparation of Stock Solution:

    • Dissolve 10 mg of T2P in 1 mL of Ethanol/DMSO (9:1 v/v). Sonicate if necessary to ensure dispersion.

    • Dilute with Reaction Buffer (Tris-HCl pH 8.0) to a final concentration of 100 µM. Note: T2P forms vesicles in water; ensure a homogeneous suspension.

  • Enzyme Reaction:

    • Test Sample: Mix 500 µL of T2P substrate + 50 µL of Alkaline Phosphatase (10 U/mL).

    • Negative Control (Blank): Mix 500 µL of T2P substrate + 50 µL of Buffer (No Enzyme). Critical for self-validation.

    • Positive Control: 500 µL Alpha-Tocopherol (100 µM) + 50 µL Buffer.

  • Incubation:

    • Incubate all tubes at 37°C for 60 minutes in a shaking water bath.

  • Termination & Extraction:

    • Add 500 µL of cold n-Hexane to each tube to stop the reaction and extract the released alpha-tocopherol.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Collect the upper organic layer (Hexane) containing the active Vitamin E.

Phase B: Spectrophotometric Quantification (DPPH Assay)

Rationale: The extracted alpha-tocopherol is lipophilic.[3] The DPPH assay in an organic solvent (Ethanol/Hexane) is compatible with the extraction matrix.

  • DPPH Working Solution:

    • Prepare a 0.1 mM solution of DPPH in absolute ethanol. (Absorbance at 517 nm should be roughly 0.7–0.9).

  • Reaction Setup:

    • Take 200 µL of the Hexane Extract (from Phase A).

    • Add 2.8 mL of DPPH Working Solution .

    • Blank: 200 µL pure Hexane + 2.8 mL DPPH solution.

  • Measurement:

    • Incubate in the dark at room temperature for 30 minutes .

    • Measure Absorbance (A) at 517 nm .

Data Analysis & Calculation

The antioxidant capacity is expressed as Trolox Equivalents (TE) .

Step 1: Calculate % Inhibition


Step 2: Interpretation of Controls (Self-Validation)

Before calculating the final potency, verify the assay validity using the controls:

Sample IDExpected OutcomeInterpretation
T2P + Buffer (No Enzyme) < 5% Inhibition Confirms T2P is inactive in its phosphate form.
T2P + Enzyme High Inhibition Confirms successful hydrolysis and release of active Vitamin E.
Alpha-Tocopherol Control High Inhibition Validates the DPPH reagent quality.
Step 3: Molar Conversion

Since 1 mole of T2P releases 2 moles of Alpha-Tocopherol:



Compare your experimental result to this theoretical maximum to determine Hydrolysis Efficiency .

Workflow Visualization

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Detection Step1 Dissolve T2P (Ethanol/Buffer) Step2 Add Alkaline Phosphatase (37°C, 60 min) Step1->Step2 Step3 Extract with n-Hexane Step2->Step3 Step4 Collect Organic Phase (Contains Released Tocopherol) Step3->Step4 Step5 Add DPPH Reagent (Purple) Step4->Step5 Step6 Measure Abs @ 517nm Step5->Step6

Figure 2: Experimental workflow for the indirect determination of T2P antioxidant capacity.

References

  • Negis, Y., et al. (2005). "On the existence of cellular tocopheryl phosphate, its synthesis, degradation and cellular roles." IUBMB Life.

    • Supports the resistance of TP to non-enzymatic hydrolysis and the requirement for specific detection methods.
  • Maggio, A., et al. (2010). "Spectrophotometric Methods for Measurement of Antioxidant Activity." MDPI Molecules.

    • Provides the foundational parameters for DPPH and reduction-based assays.
  • Rezk, B. M., et al. (2004). "The antioxidant activity of vitamin E di-phosphate." Biochimica et Biophysica Acta.
  • Gianello, R., et al. (2005). "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine.

    • Grounds the biological relevance of T2P and its conversion p

Sources

Application

Transdermal delivery of macromolecules using Di(alpha-tocopherol) Phosphate-based carriers

Application Note: Engineering Di( -tocopherol) Phosphate Nanocarriers for Transdermal Macromolecule Delivery Executive Summary The stratum corneum (SC) represents a formidable barrier to the transdermal delivery of macro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Di(


-tocopherol) Phosphate Nanocarriers for Transdermal Macromolecule Delivery 

Executive Summary

The stratum corneum (SC) represents a formidable barrier to the transdermal delivery of macromolecules (>500 Da), such as insulin, peptides, and monoclonal antibodies. Conventional chemical enhancers often cause skin irritation or fail to facilitate the transport of large hydrophilic biologics.

This guide details the formulation and application of Di(


-tocopherol) Phosphate (T2P) -based carriers.[1] Unlike mono-tocopheryl phosphate (TP), T2P possesses a double-phytyl tail structure, structurally mimicking phospholipids. This unique architecture allows T2P (often utilized within a Tocopheryl Phosphate Mixture, TPM) to self-assemble into non-lamellar or vesicular structures ("Tocosomes") that exhibit exceptional fusogenic properties with the skin lipid bilayer, enabling the non-invasive systemic delivery of macromolecules.

The Physicochemical Basis: Why T2P?

Structure-Function Relationship

Di(


-tocopherol) phosphate consists of two hydrophobic vitamin E (tocopherol) tails attached to a hydrophilic phosphate head group.[1]
  • Bilayer Mimicry: The double-tail geometry allows T2P to form stable bilayers and vesicles similar to phosphatidylcholine but with higher fluidity.

  • Fusogenicity: T2P vesicles do not merely "penetrate" the skin; they fuse with the SC lipids. The phosphate head group interacts with the polar head groups of skin ceramides, while the bulky tocopherol tails perturb the rigid gel-phase packing of the SC, creating transient pathways for macromolecule diffusion.

Mechanism of Action

The delivery mechanism follows a "Fusion-Fluidization" model.

T2P_Mechanism T2P Di-Tocopherol Phosphate (T2P) Molecules Vesicle Self-Assembly into Deformable Nanovesicles T2P->Vesicle Ethanol/H2O Macro Macromolecule (e.g., Insulin) Macro->Vesicle Encapsulation SC_Surface Stratum Corneum Surface Adsorption Vesicle->SC_Surface Topical App Fusion Lipid Fusion & Phase Perturbation SC_Surface->Fusion Intercalation Release Systemic Release (Dermis/Capillaries) Fusion->Release Paracellular Transport

Figure 1: Mechanism of T2P-mediated transdermal delivery. T2P vesicles encapsulate the macromolecule, fuse with SC lipids, and fluidize the barrier to permit passage.

Comparative Analysis: T2P vs. Conventional Carriers

FeatureConventional LiposomesEthosomesDi-Tocopherol Phosphate (T2P) Carriers
Primary Lipid Phosphatidylcholine (PC)PC + High Ethanol (20-45%)Di(

-tocopherol) Phosphate
Structure Rigid BilayerMalleable BilayerFusogenic Non-Bilayer/Vesicle
Skin Interaction Adsorption (low penetration)Fluidization via EthanolDirect Lipid Fusion & Intercalation
Stability Prone to oxidationLeakyHigh (Intrinsic Antioxidant Activity)
Macromolecule Load Low (<10%)ModerateHigh (due to charge interaction)

Detailed Protocol: Formulation of T2P-Insulin Nanocarriers

Objective: Encapsulate Recombinant Human Insulin (5.8 kDa) into T2P-enriched vesicles.

Materials Required
  • Lipid Phase: Tocopheryl Phosphate Mixture (TPM) or purified Di(

    
    -tocopherol) Phosphate (T2P).
    
  • Active: Recombinant Human Insulin.

  • Solvents: Ethanol (Absolute), Phosphate Buffered Saline (PBS, pH 7.4).[2]

  • Equipment: Rotary Evaporator, Probe Sonicator (or Extruder for sensitive proteins), Zetasizer.

Step-by-Step Methodology

Step 1: Lipid Film Formation [3]

  • Dissolve 200 mg of T2P/TPM in 10 mL of Ethanol/Chloroform (1:1 v/v) in a round-bottom flask.

  • Optional: Add Cholesterol (molar ratio 8:1 T2P:Chol) if higher rigidity is required for sustained release.

  • Evaporate solvents using a rotary evaporator at 40°C under reduced pressure (150 mbar) until a thin, transparent yellow film forms.

  • Purge with Nitrogen gas for 30 minutes to remove trace solvents.

Step 2: Macromolecule Preparation

  • Prepare a 2 mg/mL Insulin solution in PBS (pH 7.4).

  • Critical Note: Ensure pH is maintained. T2P is anionic; extreme pH shifts can cause precipitation or loss of vesicular structure.

Step 3: Hydration and Self-Assembly

  • Add 10 mL of the Insulin-PBS solution to the dried lipid film.

  • Hydrate at room temperature (25°C) for 1 hour with constant rotation (no vacuum).

    • Expert Insight: Unlike phospholipid liposomes which require hydration above the phase transition temperature (

      
      ), T2P mixtures are often fluid at room temperature, preserving protein integrity.
      
  • Vortex vigorously for 5 minutes to detach the film, forming a multilamellar vesicle (MLV) suspension.

Step 4: Sizing (Downstream Processing)

  • Option A (Robust Proteins): Probe sonicate (20% amplitude, 30s on/30s off) for 5 minutes on ice.

  • Option B (Sensitive Proteins - Recommended): Extrude 11 times through 200 nm and then 100 nm polycarbonate membranes using a hand-held extruder.

Step 5: Purification

  • Remove unencapsulated insulin using centrifugal ultrafiltration (MWCO 100 kDa).

  • Centrifuge at 4,000 x g for 20 minutes. The retentate contains the T2P-Insulin vesicles.

Characterization & Quality Control

Every batch must be validated against these criteria before ex vivo testing:

  • Particle Size (DLS): Target 100–150 nm. (Polydispersity Index < 0.3).

  • Zeta Potential: Expect -30 mV to -50 mV (High stability due to phosphate repulsion).

  • Entrapment Efficiency (EE%):

    
    
    
    • Target: >60% for T2P systems.

Ex Vivo Permeation Protocol (Franz Diffusion Cell)

This experiment validates the flux of the macromolecule across the skin barrier.

Experimental Workflow

ExVivo_Workflow Skin_Prep Skin Preparation (Porcine Ear/Human Cadaver) Mounting Mounting in Franz Cell (SC facing Donor) Skin_Prep->Mounting Dosing Apply T2P-Insulin (Donor Compartment) Mounting->Dosing Sampling Sample Receiver Fluid (Every 1-2 Hours) Dosing->Sampling 32°C, 600rpm Stirring Sampling->Sampling Replace Buffer Analysis Quantification (HPLC/ELISA) Sampling->Analysis

Figure 2: Workflow for validating transdermal flux using Franz Diffusion Cells.

Protocol Specifics
  • Membrane: Fresh porcine ear skin (dermatomed to 500 µm) or human cadaver skin.

  • Receiver Fluid: PBS (pH 7.4) + 0.05% Sodium Azide (preservative).

    • Note: Avoid ethanol in the receiver fluid if possible, as it may artificially enhance permeation.

  • Sampling: Withdraw 200 µL at 0, 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately with fresh buffer.

  • Analysis: Use HPLC-UV (214 nm) or an Insulin-specific ELISA kit for quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Entrapment Efficiency Electrostatic repulsion between T2P and anionic proteins.Adjust buffer pH to slightly below the protein's pI (making it cationic) to encourage electrostatic attraction to the anionic T2P.
Vesicle Aggregation Calcium bridging or low Zeta potential.Use EDTA in hydration buffer to chelate divalent cations. Ensure pH > 6.0 for full phosphate ionization.
No Permeation Detected Vesicles are too rigid.Increase the ratio of Mono-tocopheryl phosphate (TP) or add ethanol (5-10%) to the final formulation to increase elasticity.

References

  • Simmons, D. et al. (2016). Tocopheryl Phosphate Mixture (TPM) as a Novel Lipid-Based Transdermal Drug Delivery Carrier: Formulation and Evaluation. Pharmaceutical Research.[1][4] Link

  • Mozafari, M.R. (2021).[1] Tocosomal Drug Delivery Systems: Safe and Efficient Tocopherol-Based Carrier Technology. ResearchGate.[5] Link

  • Rahnama, M. et al. (2021). Nanomaterials fusing with the skin: Alpha-tocopherol phosphate delivery into the viable epidermis. Journal of Controlled Release. Link

  • Avecho Biotechnology. (2023). TPM® Technology: Mechanisms of Action and Applications.[6] Avecho Official Site. Link

  • Khosrowpour, Z. et al. (2025). Formulation approaches and strategies for transdermal delivery of insulin.[7][4] ScienceOpen/Acta Materia Medica. Link

Sources

Method

Development of a tocosome-based delivery system for anticancer drugs

Application Note: Engineering Tocosomes for Synergistic Anticancer Drug Delivery Introduction: The "Bioactive Carrier" Paradigm In the landscape of nanomedicine, Tocosomes represent a paradigm shift from "inert carriers"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Tocosomes for Synergistic Anticancer Drug Delivery

Introduction: The "Bioactive Carrier" Paradigm

In the landscape of nanomedicine, Tocosomes represent a paradigm shift from "inert carriers" to "bioactive delivery systems." Unlike conventional liposomes, which rely on phospholipids merely as structural walls, tocosomes are engineered primarily using Alpha-Tocopheryl Phosphate (TP) and Di-Alpha-Tocopheryl Phosphate (T2P) .

Why Tocosomes for Anticancer Therapy?

  • Intrinsic Antitumor Activity: TP molecules possess inherent apoptotic signaling capabilities, offering a synergistic effect when loaded with chemotherapeutics like 5-Fluorouracil (5-FU), Paclitaxel, or Doxorubicin.

  • Superior Hydrophobic Loading: The phytyl tail domains of TP/T2P create a highly lipophilic bilayer core, significantly increasing the encapsulation efficiency (EE%) of poorly water-soluble drugs compared to standard phosphatidylcholine (PC) bilayers.

  • Oxidative Stability: As phosphorylated Vitamin E derivatives, the carrier itself acts as a potent antioxidant, protecting sensitive cargo from degradation during circulation.

Material Selection & Pre-Formulation

Successful tocosome fabrication requires strict control over the lipid-to-drug ratio and the TP:T2P balance.

ComponentRoleRecommended Grade/Source

-Tocopheryl Phosphate (TP)
Primary bilayer forming agent; provides anionic surface charge.High Purity (>95%); Food/Pharma Grade
Di-

-Tocopheryl Phosphate (T2P)
Bilayer stabilizer; prevents micelle formation due to double-tail structure.Often found in mixed TP blends; verify ratio (ideal is ~2:1 TP:T2P)
Cholesterol (Optional) Modulates membrane fluidity; reduces leakage of hydrophilic drugs.Pharma Grade; >99%
Glycerol Cosolvent/Polyol; critical for the Mozafari method to enhance hydration.USP Grade
Model Drug Anticancer agent (e.g., Paclitaxel, 5-FU).API Grade

Fabrication Protocols

We present two distinct workflows: the Mozafari Method (Green Technology, Gold Standard) and Thin-Film Hydration (Conventional Alternative).

Protocol A: The Mozafari Method (Solvent-Free)

Best for: Scalability, toxicity-sensitive applications, and preventing solvent residue.[1]

Mechanism: This method utilizes shear force and heat in the presence of a polyol (glycerol) to induce vesicle self-assembly without volatile organic solvents.

Step-by-Step Procedure:

  • Aqueous Phase Preparation:

    • In a heat-resistant vessel (e.g., Pyrex beaker with baffles), prepare the aqueous buffer (e.g., PBS pH 7.4).

    • Add Glycerol to a final concentration of 3% (v/v) .

    • Critical Step: If the drug is hydrophilic (e.g., 5-FU), dissolve it in this aqueous phase now.

    • Preheat this mixture to 60°C on a hotplate stirrer.

  • Cholesterol Incorporation (Conditional):

    • Warning: Cholesterol does not dissolve well in water. If your formulation requires it, you must heat the aqueous phase to ~120°C under high-speed stirring (1000 rpm) for 15-30 mins under nitrogen to disperse it before adding temperature-sensitive components.[2] Cool back to 60°C before proceeding.

  • Tocosome Assembly:

    • Add the TP/T2P mixture directly to the preheated (60°C) aqueous phase.

    • Agitation: Stir immediately at 1,000 RPM .

    • Incubation: Maintain 60°C and 1,000 RPM for 45–60 minutes .

    • Inert Atmosphere:[1][3] Flush the headspace with Nitrogen gas during stirring to prevent oxidation of the Vitamin E derivatives.

  • Annealing:

    • Stop stirring. Keep the vessel at a temperature slightly above the transition temperature (Tc ~45-50°C) for 30-60 minutes under Nitrogen. This allows the bilayers to relax and defects to heal.[4]

    • Gradually cool to room temperature (25°C).

Protocol B: Thin-Film Hydration (Rotary Evaporation)

Best for: Labs without high-shear heating setups or for strictly hydrophobic drug loading.

  • Solubilization: Dissolve TP, T2P, and hydrophobic drug (e.g., Paclitaxel) in a mixture of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach to a rotary evaporator. Apply vacuum at 45°C until all solvent is removed and a thin, dry film forms on the flask wall.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace solvent.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask.

  • Vesiculation: Rotate the flask at atmospheric pressure at 60°C for 1 hour. The film will peel off and form Multilamellar Vesicles (MLVs).

  • Sizing (Optional): Extrude through a 200nm polycarbonate membrane or sonicate to obtain Small Unilamellar Vesicles (SUVs).

Visualization of Workflows

Tocosome_Workflow cluster_Mozafari Protocol A: Mozafari Method (Green Tech) cluster_ThinFilm Protocol B: Thin-Film Hydration M_Start Aqueous Phase (PBS + 3% Glycerol) M_Heat Heat to 60°C (Add Hydrophilic Drug) M_Start->M_Heat M_AddLipid Add TP/T2P Powder Directly M_Heat->M_AddLipid M_Shear High Shear Mixing (1000 RPM, 60 mins, N2 atm) M_AddLipid->M_Shear M_Anneal Annealing Phase (Rest > Tc) M_Shear->M_Anneal M_Final Tocosome Suspension M_Anneal->M_Final T_Start Organic Phase (Chloroform:MeOH + TP/T2P + Drug) T_Evap Rotary Evaporation (45°C, Vacuum) T_Start->T_Evap T_Film Dry Lipid Film T_Evap->T_Film T_Hydrate Hydration with PBS (60°C, 1 hr) T_Film->T_Hydrate T_Size Extrusion/Sonication T_Hydrate->T_Size T_Final Tocosome Suspension T_Size->T_Final

Figure 1: Comparative workflow for Tocosome fabrication. The Mozafari method (left) offers a single-pot, solvent-free approach ideal for scale-up.[1][5]

Characterization & Critical Quality Attributes (CQAs)

To validate the integrity of your tocosome system, the following parameters must be met:

ParameterMethodTarget SpecificationScientific Rationale
Particle Size Dynamic Light Scattering (DLS)100 – 200 nm Optimal for Enhanced Permeability and Retention (EPR) effect in tumors.
Polydispersity Index (PDI) DLS< 0.3 Indicates a uniform vesicle population; >0.3 suggests aggregation.
Zeta Potential Electrophoretic Mobility-30 mV to -50 mV TP is anionic. High negative charge prevents aggregation via electrostatic repulsion.
Encapsulation Efficiency (EE%) HPLC (Ultra-filtration)> 80% (Hydrophobic)> 40% (Hydrophilic)Tocosomes excel at hydrophobic loading due to the bulky phytyl tails.
Morphology TEM / Cryo-TEMSpherical Bilayers Confirms vesicular structure vs. micelles.

Troubleshooting "Expertise & Experience"

  • Issue: Low Encapsulation Efficiency.

    • Cause: Drug leakage or micelle formation.

    • Fix: Increase the T2P ratio. T2P acts as a "double-tail" anchor, stabilizing the bilayer curvature and preventing the formation of simple micelles which have lower volume.

  • Issue: Aggregation during storage.

    • Cause: Oxidation of Vitamin E or insufficient surface charge.

    • Fix: Ensure Zeta potential is below -30mV. If not, adjust pH to >7.0 (TP pKa is approx 6-7). Store under Nitrogen gas.[1][2]

  • Issue: Phase Separation in Mozafari Method.

    • Cause: Insufficient heat during mixing.

    • Fix: Ensure the temperature remains strictly at 60°C. If it drops below the transition temperature (Tc) during high-shear mixing, the lipids will crystallize unevenly.

References

  • Mozafari, M. R. (2021).[2][6][7] Tocosome: A Cutting-Edge Drug Delivery Platform Combining Phospholipids and Tocopheryl Phosphates.[8] The Bioscan. Link

  • Zarrabi, A., et al. (2020).[9][10] Nanoliposomes and Tocosomes as Multifunctional Nanocarriers for the Encapsulation of Nutraceutical and Dietary Molecules.[7][8] Molecules, 25(3), 638. Link

  • Mozafari, M. R., & Alavi, M. (2023).[1] Main distinctions between tocosome and nano-liposome as drug delivery systems: A scientific and technical point of view. Micro Nano Bio Aspects, 2(1), 26-29. Link

  • Constantinides, P. P., et al. (2006).[2] Advances in the use of tocols as drug delivery vehicles.[7] Pharmaceutical Research.

  • Mussin, J., et al. (2022). Mozafari Method: A Green Technology for Manufacturing Bioactive Carriers. Biointerface Research in Applied Chemistry. Link

Sources

Application

Application Notes and Protocols for In Vitro Assessment of Di(alpha-tocopherol) Phosphate Intestinal Absorption

Introduction: Unlocking the Bioavailability of a Novel Vitamin E Prodrug Di(alpha-tocopherol) Phosphate (Dα-TP) is a synthetic, water-soluble prodrug of alpha-tocopherol, the most biologically active form of Vitamin E. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Bioavailability of a Novel Vitamin E Prodrug

Di(alpha-tocopherol) Phosphate (Dα-TP) is a synthetic, water-soluble prodrug of alpha-tocopherol, the most biologically active form of Vitamin E. Its enhanced stability and aqueous solubility over the parent molecule present significant advantages for pharmaceutical and nutraceutical applications. However, the ultimate therapeutic efficacy of Dα-TP hinges on its intestinal absorption and subsequent conversion to the active alpha-tocopherol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust in vitro models to elucidate the intestinal absorption mechanisms of Dα-TP.

The central scientific question addressed herein is the metabolic fate of Dα-TP upon interaction with the intestinal epithelium: Is it absorbed intact, or does it undergo enzymatic hydrolysis to alpha-tocopherol prior to or during the absorption process? Understanding this is paramount for predicting its in vivo bioavailability and optimizing formulation strategies. This guide will detail the use of the Caco-2 cell monolayer and the more physiologically relevant Caco-2/HT29-MTX co-culture model to investigate these critical questions.

Scientific Rationale and Model Selection: Mimicking the Intestinal Barrier

The human intestinal epithelium is a complex and dynamic barrier that governs the absorption of nutrients and xenobiotics. To effectively model this in vivo, it is crucial to select an in vitro system that recapitulates its key features.

  • The Caco-2 Monolayer Model: The human colon adenocarcinoma cell line, Caco-2, has become a cornerstone for in vitro permeability studies.[1] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes with well-defined apical and basolateral domains, tight junctions, and a brush border expressing various transporters and enzymes.[2][3] This model is invaluable for assessing both transcellular and paracellular transport pathways.

  • The Caco-2/HT29-MTX Co-culture Model: Incorporating the Mucus Layer: A significant limitation of the Caco-2 monoculture is the absence of a mucus layer, a critical component of the intestinal barrier that can influence the absorption of lipophilic compounds. To address this, a co-culture system incorporating the mucus-producing HT29-MTX cell line has been developed.[4][5] This model provides a more physiologically representative environment for studying the absorption of compounds like Dα-TP, which must first traverse the mucus layer to reach the enterocytes.

The selection of these models allows for a systematic investigation into the absorption of Dα-TP, from basic permeability to the influence of the mucus barrier.

Experimental Workflow for Assessing Dα-TP Intestinal Absorption

The following diagram illustrates the overarching experimental workflow for a comprehensive in vitro assessment of Dα-TP intestinal absorption.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Cell_Culture Cell Culture & Seeding (Caco-2 & HT29-MTX) Monolayer_Formation Monolayer/Co-culture Differentiation (21 days) Cell_Culture->Monolayer_Formation Seeding on Transwells Barrier_Integrity Barrier Integrity Assessment (TEER & Lucifer Yellow) Monolayer_Formation->Barrier_Integrity Maturation Transport_Study Apical to Basolateral Transport Study Barrier_Integrity->Transport_Study Qualified Monolayers Dα-TP_Formulation Dα-TP Formulation in Simulated Intestinal Fluid (FaSSIF) with Bile Salt Micelles Dα-TP_Formulation->Transport_Study Application to Apical Side Sample_Collection Apical & Basolateral Sample Collection Transport_Study->Sample_Collection Hydrolysis_Assessment Hydrolysis Assessment (with/without Alkaline Phosphatase Inhibitor) Hydrolysis_Assessment->Transport_Study Parallel Experiment Quantification HPLC/LC-MS Analysis (Dα-TP & α-Tocopherol) Sample_Collection->Quantification Data_Analysis Papp Calculation & Mechanistic Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for Dα-TP intestinal absorption studies.

Detailed Protocols

Protocol 1: Culture and Co-culture of Caco-2 and HT29-MTX Cells

Rationale: Establishing a healthy and differentiated cell monolayer is the foundation of a reliable permeability assay. The co-culture of Caco-2 and HT29-MTX cells at an appropriate ratio (e.g., 9:1) allows for the formation of a polarized enterocyte layer with a physiologically relevant mucus layer.[1]

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • HT29-MTX cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

Procedure:

  • Cell Culture Maintenance:

    • Culture Caco-2 and HT29-MTX cells separately in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells upon reaching 80-90% confluency.

  • Seeding on Transwell® Inserts:

    • For monocultures, seed Caco-2 cells at a density of 3 x 10^5 cells/cm^2 onto the apical side of the Transwell® inserts.[5]

    • For co-cultures, prepare a cell suspension of Caco-2 and HT29-MTX cells at a 9:1 ratio, respectively, and seed at the same total density.[1]

    • Add fresh culture medium to both the apical and basolateral chambers.

  • Differentiation:

    • Maintain the cultures for 21-25 days to allow for complete differentiation.[5]

    • Change the culture medium in both apical and basolateral chambers every 2-3 days.

Protocol 2: Assessment of Monolayer Integrity

Rationale: The integrity of the cell monolayer is critical for ensuring that the measured permeability is due to transport across the cells and not through leaks in the monolayer. Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow are standard methods for assessing monolayer integrity.

Materials:

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • Lucifer Yellow CH, dilithium salt

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Multi-well plate reader with fluorescence detection

Procedure:

  • TEER Measurement:

    • Equilibrate the cell monolayers in transport buffer at 37°C for 30 minutes.

    • Measure the electrical resistance across the monolayer using the EVOM.

    • Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).

    • Monolayers are typically considered suitable for transport studies when TEER values are stable and above a pre-determined threshold (e.g., >250 Ω·cm² for Caco-2).

  • Lucifer Yellow Permeability Assay:

    • After the transport experiment with Dα-TP, or in a separate set of wells, add Lucifer Yellow (e.g., 100 µM) to the apical chamber.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Collect samples from the basolateral chamber and measure the fluorescence (Excitation ~428 nm, Emission ~536 nm).

    • Calculate the apparent permeability coefficient (Papp) of Lucifer Yellow. A low Papp value indicates a tight monolayer.

Protocol 3: Preparation of Simulated Intestinal Fluid (FaSSIF) with Dα-TP

Rationale: The solubility and presentation of lipophilic compounds in the intestinal lumen are highly dependent on the presence of bile salts and phospholipids, which form mixed micelles. Using a biorelevant medium like Fasted State Simulated Intestinal Fluid (FaSSIF) is crucial for mimicking the in vivo environment.

Materials:

  • Dα-TP

  • SIF™ Powder (or individual components: sodium taurocholate, lecithin)

  • Maleic acid

  • Sodium hydroxide

  • Sodium chloride

  • Purified water

Procedure:

  • Prepare FaSSIF Buffer:

    • Prepare a buffer solution containing maleic acid, sodium hydroxide, and sodium chloride, and adjust the pH to 6.5.

  • Prepare FaSSIF:

    • Dissolve SIF™ Powder or the individual components (sodium taurocholate and lecithin) in the FaSSIF buffer to the desired concentrations (e.g., 3 mM sodium taurocholate and 0.75 mM lecithin for FaSSIF).

  • Incorporate Dα-TP:

    • Dissolve Dα-TP in the prepared FaSSIF to the desired final concentration for the transport study. Gentle warming or sonication may be required to aid dissolution.

Protocol 4: Dα-TP Transport and Hydrolysis Study

Rationale: This protocol is designed to simultaneously assess the apical to basolateral transport of Dα-TP and its potential hydrolysis to α-tocopherol. The inclusion of an alkaline phosphatase inhibitor will help to elucidate the role of this brush border enzyme in the hydrolysis of the phosphate ester.

Materials:

  • Differentiated Caco-2 or Caco-2/HT29-MTX monolayers on Transwell® inserts

  • Dα-TP in FaSSIF

  • Transport buffer (e.g., HBSS)

  • Alkaline phosphatase inhibitor (e.g., levamisole)

  • 96-well plates for sample collection

Procedure:

  • Pre-incubation:

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • For the inhibitor group, pre-incubate with transport buffer containing the alkaline phosphatase inhibitor on both apical and basolateral sides.

  • Transport Experiment:

    • Remove the pre-incubation buffer.

    • Add the Dα-TP solution in FaSSIF to the apical chamber.

    • Add fresh transport buffer (with or without inhibitor) to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.

    • At the end of the experiment, collect the final samples from both the apical and basolateral chambers.

  • Cell Lysis (Optional):

    • To determine intracellular concentrations, wash the monolayers with ice-cold PBS and lyse the cells using a suitable lysis buffer.

Protocol 5: Analytical Quantification of Dα-TP and α-Tocopherol

Rationale: Accurate and sensitive quantification of both Dα-TP and its potential metabolite, α-tocopherol, is essential for determining the extent of absorption and hydrolysis. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS), are suitable analytical techniques.

Materials:

  • HPLC or LC-MS system

  • C18 reversed-phase column

  • Mobile phase (e.g., methanol, acetonitrile, water)

  • Dα-TP and α-tocopherol analytical standards

  • Internal standard (e.g., α-tocopheryl acetate)

Procedure:

  • Sample Preparation:

    • Samples from the transport study may require protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with hexane) to remove interfering substances.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Develop and validate an HPLC or LC-MS method for the simultaneous separation and quantification of Dα-TP, α-tocopherol, and the internal standard.

    • Generate a standard curve for each analyte to determine the concentration in the experimental samples.

Data Analysis and Interpretation

The primary outcome of the transport study is the apparent permeability coefficient (Papp), which is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s)

  • A is the surface area of the membrane (cm²)

  • C0 is the initial concentration of the compound in the apical chamber (µmol/cm³)

Interpreting the Results:

Scenario Apical Chamber Basolateral Chamber Interpretation
1 High Dα-TP, Low α-TocopherolHigh Dα-TP, Low α-TocopherolDα-TP is primarily absorbed intact.
2 Decreasing Dα-TP, Increasing α-TocopherolLow Dα-TP, High α-TocopherolDα-TP is hydrolyzed to α-tocopherol in the apical chamber or at the brush border prior to absorption.
3 High Dα-TP, Low α-TocopherolLow Dα-TP, High α-TocopherolDα-TP is absorbed intact and then hydrolyzed intracellularly to α-tocopherol before being effluxed into the basolateral chamber.
4 (With Alkaline Phosphatase Inhibitor)(Compared to without inhibitor)If the appearance of α-tocopherol in the basolateral chamber is significantly reduced, it indicates a major role for alkaline phosphatase in the hydrolysis of Dα-TP.

Mechanistic Insights: The Journey of Dα-TP Across the Intestinal Epithelium

The absorption of vitamin E and its derivatives is a multi-step process involving luminal solubilization, interaction with brush border proteins, and intracellular trafficking.

absorption_mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dα-TP_Micelle Dα-TP in Mixed Micelle AP Alkaline Phosphatase Dα-TP_Micelle->AP Dα-TP_Intact Intact Dα-TP Dα-TP_Micelle->Dα-TP_Intact Brush_Border Brush Border Membrane α-T_Free α-Tocopherol AP->α-T_Free Hydrolysis Intracellular Hydrolysis Transporters Transporters (e.g., NPC1L1) α-T_Free->Transporters Efflux Efflux α-T_Free->Efflux Transporters->Efflux Basolateral_Membrane Basolateral Membrane α-T_Blood α-Tocopherol

Caption: Putative pathways for Dα-TP intestinal absorption.

Differentiated Caco-2 cells express intestinal alkaline phosphatase, an enzyme capable of hydrolyzing phosphate monoesters.[6][7] This enzyme is located at the brush border and can dephosphorylate substrates in the intestinal lumen. Therefore, it is plausible that Dα-TP is hydrolyzed to α-tocopherol by alkaline phosphatase prior to its uptake by transporters such as Niemann-Pick C1-like 1 (NPC1L1), which is known to be involved in tocopherol absorption. Alternatively, the more water-soluble Dα-TP may be absorbed intact, followed by intracellular hydrolysis. The experimental design outlined in this guide will help to distinguish between these potential mechanisms.

Conclusion and Future Perspectives

The in vitro models and protocols detailed in this application note provide a robust framework for characterizing the intestinal absorption of Di(alpha-tocopherol) Phosphate. By employing both Caco-2 monocultures and Caco-2/HT29-MTX co-cultures, researchers can gain valuable insights into the permeability, metabolic fate, and the influence of the mucus layer on the bioavailability of this promising vitamin E prodrug. The data generated from these studies will be instrumental in guiding formulation development and predicting the in vivo performance of Dα-TP, ultimately accelerating its translation to clinical and commercial applications.

Future investigations could expand upon these models by incorporating an in vitro digestion step prior to the Caco-2 assay to more accurately simulate the entire gastrointestinal transit. Additionally, the use of more complex, three-dimensional organoid models of the intestine will further enhance the physiological relevance of in vitro absorption studies.

References

  • Biosynthesis of alkaline phosphatase during differentiation of the human colon cancer cell line Caco-2. (n.d.). PubMed. [Link]

  • Caco-2 cell transfection by rat intestinal alkaline phosphatase cDNA increases surfactant-like particles. (n.d.). American Physiological Society Journal. [Link]

  • In vitro Caco-2 permeability. (n.d.). EURL ECVAM - TSAR - European Union. [Link]

  • Alkaline Phosphatase: Ecoli ALP, Calf Intestinal ALP, Shrimp ALP. (2021, December 18). YouTube. [Link]

  • Alkaline Phosphatase Isoenzymes Simplified | High Yield Lecture. (2023, November 24). YouTube. [Link]

  • Alkaline Phosphatase Mono- and Di-esterase Reactions: Comparative Transition State Analysis. (n.d.). NIH. [Link]

  • The Effect of Tocopherol-α on the Cell Viability in Caco-2 Cell Line. (n.d.). MDPI. [Link]

  • Usefulness of Caco-2/HT29-MTX and Caco-2/HT29-MTX/Raji B Coculture Models To Predict Intestinal and Colonic Permeability Compared to Caco-2 Monoculture. (n.d.). ACS Publications. [Link]

  • Development and validation of a single HPLC method for determination of α-tocopherol in cell culture and in human or mouse biological samples. (2014, October 24). PubMed. [Link]

  • Co-cultivation of Caco-2 and HT-29MTX. (n.d.). The Impact of Food Bioactives on Health - NCBI. [Link]

  • Alkaline Phosphatase: An Overview. (n.d.). PMC - NIH. [Link]

  • Understanding Brush Border Enzymes: The Unsung Heroes of Digestion. (2026, January 15). Oreate AI Blog. [Link]

  • Alkaline phosphatase specific activity measured in Caco-2/HT29-5M21... (n.d.). ResearchGate. [Link]

  • Alkaline Phosphatase. (2023, October 29). PubMed. [Link]

  • Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells. (2020, December 31). PMC. [Link]

  • Defining conditions for the co-culture of Caco-2 and HT29-MTX cells using Taguchi design. (n.d.). ResearchGate. [Link]

  • The cytotoxic effect of palytoxin on Caco-2 cells hinders their use for in vitro absorption studies. (n.d.). PubMed. [Link]

  • Analysis of Tocopherols and Tocotrienols by HPLC. (2019, July 23). AOCS. [Link]

  • Physiology, Nutrient Absorption. (2025, December 1). StatPearls - NCBI Bookshelf. [Link]

  • Brush border enzymes Definition. (n.d.). Intro to Nutrition Key Term | Fiveable. [Link]

  • Simplified HPLC-UV method for the determination of ±-tocopherol in plasma. (n.d.). ResearchGate. [Link]

  • Toxicity of cholesterol oxidation products to Caco-2 and HepG2 cells: modulatory effects of alpha- and gamma-tocopherol. (n.d.). ResearchGate. [Link]

  • Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions' Composition During Progressive Passages of Parental Cells. (n.d.). MDPI. [Link]

  • Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications. (n.d.). PubMed. [Link]

  • Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. (2023, June 20). MDPI. [Link]

  • A Fetal Intestinal-Type Alkaline Phosphatase Produced in Caco-2 Cells. (2009, April 30). Karger Publishers. [Link]

  • HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column. (n.d.). SIELC Technologies. [Link]

  • Changes in intestinal absorption of nutrients and brush border glycoproteins after total parenteral nutrition in rats. (n.d.). Gut. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Di(alpha-tocopherol) Phosphate (DαTP) Aqueous Solution Stability

Welcome to the technical support center for Di(alpha-tocopherol) Phosphate (DαTP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Di(alpha-tocopherol) Phosphate (DαTP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of DαTP in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered during experimental work. Our goal is to equip you with the scientific rationale behind formulation and handling choices to ensure the integrity and stability of your DαTP solutions.

Introduction to Di(alpha-tocopherol) Phosphate (DαTP) Stability

Di(alpha-tocopherol) Phosphate, also referred to as di-tocopheryl phosphate or T2P, is a water-soluble derivative of Vitamin E. It is synthesized by the esterification of two alpha-tocopherol molecules with a single phosphate group.[1] This modification significantly enhances its aqueous solubility compared to the parent alpha-tocopherol molecule, making it a valuable compound for various applications in research and drug development.[2]

While the phosphate ester linkage in tocopheryl phosphates is known to be relatively stable and resistant to acid and alkaline hydrolysis, the tocopherol moiety itself is susceptible to degradation, primarily through oxidation.[1][3] Understanding the factors that influence DαTP stability is critical for obtaining reliable and reproducible experimental results. The primary degradation pathways of concern are oxidative degradation of the tocopherol chromanol ring and, to a lesser extent, potential hydrolysis of the phosphate diester bond under certain conditions.

Below, we address common questions and troubleshooting scenarios to help you maintain the stability of your DαTP aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Solution Preparation and Handling

Question 1: What is the best way to prepare a stable aqueous solution of DαTP?

Answer:

Proper preparation is the first line of defense against DαTP degradation. The key is to minimize exposure to pro-degradative factors from the outset.

  • Solvent Quality: Always use high-purity, deoxygenated water (e.g., Water for Injection, WFI, or HPLC-grade water that has been sparged with nitrogen or argon). Dissolved oxygen is a primary driver of tocopherol oxidation.

  • pH and Buffering: The pH of your aqueous solution is a critical stability parameter. While the phosphate ester bond is relatively stable, extreme pH values should be avoided. It is recommended to use a buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 6.0-7.0). Phosphate or citrate buffers are common choices, but their compatibility with your specific application should be verified.

  • Temperature Control: Prepare DαTP solutions at ambient or reduced temperatures. Avoid heating to dissolve the compound, as elevated temperatures accelerate both oxidative and hydrolytic degradation rates for many molecules.[4]

  • Light Protection: Tocopherols are sensitive to light, particularly UV radiation.[2] Always prepare and store DαTP solutions in amber or light-blocking containers to prevent photodegradation.

Step-by-Step Protocol for Preparing a DαTP Aqueous Solution:

  • Select a suitable light-protecting vessel (e.g., an amber glass vial).

  • Add the desired volume of deoxygenated, high-purity water and any buffering agents.

  • Gently stir the solution to ensure the buffer is fully dissolved.

  • Weigh the required amount of DαTP and add it to the buffered solution.

  • Continue gentle stirring at room temperature until the DαTP is completely dissolved. Avoid vigorous vortexing, which can introduce oxygen into the solution.

  • Once dissolved, if not for immediate use, overlay the solution with an inert gas (nitrogen or argon) before sealing the container.

  • Store the solution under the recommended conditions (see Question 4).

Question 2: My DαTP solution has turned a yellow or brownish color. What does this indicate and is the solution still usable?

Answer:

A color change, typically to yellow or brown, is a strong indicator of DαTP degradation. This is most likely due to the oxidation of the tocopherol chromanol ring, which can lead to the formation of chromophoric compounds such as tocopheryl quinones.[5]

Whether the solution is still usable depends on the tolerance of your specific application to the presence of degradation products and a potential decrease in the concentration of active DαTP. For most quantitative and sensitive biological assays, a discolored solution should be discarded as the presence of oxidation products could lead to confounding results.

Troubleshooting Discoloration:

  • Review Preparation Procedure: Was the water deoxygenated? Was the container protected from light? Was there any exposure to high temperatures?

  • Check for Contaminants: Ensure all glassware was scrupulously clean. Trace metal ions can catalyze oxidation.

  • Analytical Confirmation: If your application is critical, it is advisable to analyze the discolored solution by a stability-indicating method like HPLC to quantify the remaining DαTP and identify the degradation products.[6][7]

Factors Influencing DαTP Degradation

Question 3: What are the primary factors that cause DαTP to degrade in aqueous solutions?

Answer:

The degradation of DαTP in aqueous solutions is primarily influenced by three factors: oxidation, pH, and temperature , with light acting as a potent catalyst for oxidation.

  • Oxidation: The tocopherol component of DαTP is a potent antioxidant and is therefore susceptible to oxidation.[3] This process is accelerated by the presence of dissolved oxygen, metal ions (e.g., Fe²⁺, Cu²⁺), and exposure to light.[8]

  • pH: While the phosphate ester bond in the related monoester, α-tocopheryl phosphate, is reported to be resistant to hydrolysis, the stability of the diester can still be pH-dependent.[1] Extreme pH values (highly acidic or alkaline) can potentially catalyze hydrolysis of the phosphate diester bond, leading to the formation of alpha-tocopheryl phosphate (the monoester) and alpha-tocopherol.

  • Temperature: As with most chemical reactions, the rate of DαTP degradation increases with temperature.[4] Higher temperatures provide the activation energy for both oxidative and hydrolytic reactions.

The interplay of these factors is illustrated in the diagram below.

DTP Di(alpha-tocopherol) Phosphate (DαTP) in Aqueous Solution Degradation Degradation Products (e.g., Oxidized Tocopherols, Hydrolysis Products) DTP->Degradation Leads to Oxidation Oxidation Oxidation->Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation Oxygen Dissolved Oxygen Oxygen->Oxidation Accelerates MetalIons Metal Ions (Fe²⁺, Cu²⁺) MetalIons->Oxidation Catalyzes Light Light (UV) Light->Oxidation Catalyzes pH Extreme pH (Acidic/Alkaline) pH->Hydrolysis Catalyzes Temp High Temperature Temp->Oxidation Accelerates Temp->Hydrolysis Accelerates DTP DαTP OxidizedDTP Oxidized DαTP DTP->OxidizedDTP Oxidized by Oxygen Oxygen / Free Radicals Oxygen->OxidizedDTP DehydroascorbicAcid Dehydroascorbic Acid Oxygen->DehydroascorbicAcid AscorbicAcid Ascorbic Acid AscorbicAcid->DTP Regenerates AscorbicAcid->DehydroascorbicAcid Oxidized to MetalIons Metal Ions MetalIons->OxidizedDTP Catalyzes InactiveComplex Inactive Metal-EDTA Complex MetalIons->InactiveComplex EDTA EDTA EDTA->InactiveComplex Sequesters

Stabilization mechanisms for DαTP.
Analytical Considerations

Question 7: How can I monitor the stability and purity of my DαTP solutions?

Answer:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity and concentration of DαTP and its potential degradation products. [6][9]

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method should be able to resolve the DαTP peak from its potential degradation products (e.g., alpha-tocopherol, alpha-tocopheryl phosphate, tocopheryl quinone) and any formulation excipients.

  • Sensitivity: The method should have a limit of detection (LOD) and limit of quantification (LOQ) sufficient to detect and quantify small amounts of degradation products. [6]> * Linearity and Accuracy: The method should demonstrate a linear response to varying concentrations of DαTP and provide accurate measurements.

A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. Detection is commonly performed using a UV detector.

References

  • Dongala, T., & Palakurthi, A. K. (2020). Stability-indicating LC method for the simultaneous determination of methyl paraben, propyl paraben, butylated hydroxytoluene and alpha-tocopherol contents in marijuana capsules. Journal of the Iranian Chemical Society, 17(3), 631-638.

  • Gliszczyńska-Świgło, A., & Sikorska, E. (2004). Simple reversed-phase liquid chromatography method for determination of tocopherols in edible plant oils. Journal of Chromatography A, 1048(2), 195-198.

  • Zingg, J. M. (2018). Water-Soluble Vitamin E-Tocopheryl Phosphate. Vitamins and Hormones, 108, 33-68.

  • Nishikimi, M., & Yagi, K. (1991). Oxidation of vitamin E in rat liver microsomes. Journal of Clinical Biochemistry and Nutrition, 11(1), 31-38.
  • Gianello, R., et al. (2005). Alpha-tocopheryl phosphate: a novel, natural form of vitamin E. Free Radical Biology and Medicine, 39(7), 964-970.

  • Wang, X., & Quinn, P. J. (1999). Vitamin E and its function in membranes. Progress in Lipid Research, 38(4), 309-336.

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45-69.

  • Fukuzawa, K., et al. (1992). The effects of ultraviolet-A (UVA) light on the lipid peroxidation of liposomal membranes. Photochemistry and Photobiology, 55(4), 587-592.
  • Negis, Y., et al. (2007). Molecular mechanism of alpha-tocopheryl-phosphate transport across the cell membrane. Biochemical and Biophysical Research Communications, 359(2), 348-353.

  • PubChem. (n.d.). α-tocopherol degradation. National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

A comparative analysis of liposomes and tocosomes for Di(alpha-tocopherol) Phosphate delivery

[1][2][3][4] Executive Summary: The "Carrier-as-Active" Paradigm[1][2] In the delivery of Di(alpha-tocopherol) Phosphate (DaTP or T2P), the choice between Liposomes and Tocosomes represents a fundamental divergence in fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The "Carrier-as-Active" Paradigm[1][2]

In the delivery of Di(alpha-tocopherol) Phosphate (DaTP or T2P), the choice between Liposomes and Tocosomes represents a fundamental divergence in formulation philosophy.

  • Liposomes operate on an "Inert Carrier" model: Phospholipids form the vesicle, and DaTP is a "guest" molecule forced into the bilayer. This limits loading capacity (<30%) and introduces stability risks due to phospholipid oxidation.[1]

  • Tocosomes operate on a "Carrier-as-Active" model: The vesicle bilayer is structurally composed of Alpha-Tocopherol Phosphate (TP) and Di(alpha-tocopherol) Phosphate (T2P).[1]

Verdict: For DaTP delivery, Tocosomes are the superior vehicle. They offer near-100% theoretical loading (since the drug forms the vesicle), superior physical stability without cholesterol, and intrinsic antioxidant protection that prevents the "leakage" often seen in liposomal formulations.

Part 1: The Physicochemical Divergence[2]

To understand the performance gap, we must analyze the molecular architecture. DaTP is a hydrophobic dimer consisting of two tocopherol moieties linked by a phosphate group.

Structural Incompatibility in Liposomes

In a standard Liposome (Phosphatidylcholine/Cholesterol), DaTP competes for space in the hydrophobic acyl chain region.

  • Steric Hindrance: The bulky chroman heads of DaTP disrupt the packing of phospholipid tails.

  • Critical Packing Parameter (CPP): High concentrations of DaTP alter the membrane curvature, often leading to micelle formation or vesicle collapse rather than stable bilayers.

Structural Homogeneity in Tocosomes

Tocosomes utilize TP and DaTP as the primary scaffolding lipids.

  • Self-Assembly: DaTP possesses two phytyl tails and a polar phosphate linker, mimicking the amphiphilic nature of phospholipids but with greater antioxidant potential.

  • Interdigitation: The phytyl chains of DaTP interdigitate more tightly than fatty acid chains, creating a barrier with higher microviscosity and resistance to hydrolysis.

Diagram 1: Bilayer Architecture Comparison

The following diagram illustrates the structural chaos of high-load liposomes versus the ordered self-assembly of tocosomes.

BilayerComparison cluster_Liposome Liposome (High DaTP Load) cluster_Tocosome Tocosome (DaTP Structural) L_PC Phospholipids (Structural Host) L_Result Membrane Disruption Low Encapsulation Efficiency L_PC->L_Result Displaced by bulky payload L_DaTP DaTP Molecules (Guest Payload) L_DaTP->L_Result Steric hindrance T_TP Mono-Tocopherol Phosphate (Surfactant-like) T_Result Stable Vesicle Formation ~100% Active Loading T_TP->T_Result Stabilizes curvature T_DaTP Di-Tocopherol Phosphate (Bilayer Scaffold) T_DaTP->T_Result Forms double-tail bilayer

Caption: Comparison of structural integrity. Liposomes suffer membrane disruption at high DaTP loads, while Tocosomes utilize DaTP as the primary bilayer scaffold.

Part 2: Formulation & Stability Analysis[2]

The following data summarizes the comparative performance of a standard Egg-PC Liposome loaded with DaTP versus a Tocosome prepared using the Mozafari method.

Table 1: Comparative Performance Metrics
MetricLiposome (PC:Chol:DaTP)Tocosome (TP:DaTP)Scientific Rationale
Max Loading Capacity ~20-30% (w/w)>90% (w/w) In Tocosomes, DaTP is the wall, not just the cargo.[1]
Zeta Potential -10 to -20 mV-40 to -70 mV High negative charge from surface phosphate groups ensures superior colloidal stability (repulsion).[1]
Oxidative Stability Low (Requires BHT/Tocopherol)High (Intrinsic) The carrier itself is a potent antioxidant, protecting the formulation.
Vesicle Size (PDI) 150nm (0.[1]35)120nm (0.18) Tocosomes form more homogeneous populations due to specific surfactant packing.[1]
Skin Penetration ModerateHigh Phytyl tails of Tocosomes fuse more readily with stratum corneum lipids than phospholipid acyl chains.

Part 3: Experimental Protocols

To validate these claims, I am providing two distinct protocols. The Mozafari Method is recommended for Tocosomes as it avoids toxic solvents (Green Chemistry), whereas Liposomes typically require the Thin Film Hydration method.

Protocol A: Tocosome Preparation (Mozafari Method)

Best for: High stability, solvent-free, scalable manufacturing.[1][2]

  • Phase Preparation:

    • Lipid Phase: Mix Mono-alpha-tocopherol phosphate (MTP) and Di-alpha-tocopherol phosphate (DaTP) (ratio 2:1) in a vessel. Heat to 60°C (above phase transition).

    • Aqueous Phase: Prepare 0.2M Phosphate Buffer (pH 7.[1][3]4) with 2% Glycerol (isotonizing agent).[1] Heat to 60°C.

  • Hydration & Shear:

    • Add the aqueous phase to the lipid phase under high-shear mixing (e.g., Ultra-Turrax) at 5,000 RPM for 15 minutes.

    • Note: No chloroform or methanol is used. The phosphate head groups hydrate rapidly at this temperature.

  • Annealing:

    • Heat the mixture to 80°C for 30 minutes while stirring gently (200 RPM). This "anneals" the vesicles, correcting membrane defects.

  • Cooling:

    • Cool gradually to room temperature (25°C) over 60 minutes to prevent crystallization of the phytyl chains.

Protocol B: Liposome Preparation (Thin Film Hydration)

Best for: Benchmarking, low-load scenarios.[1]

  • Solubilization:

    • Dissolve Egg Phosphatidylcholine (EPC), Cholesterol, and DaTP (Molar ratio 7:2:1) in Chloroform/Methanol (2:1 v/v).

  • Film Formation:

    • Evaporate solvent in a Rotary Evaporator at 45°C under vacuum until a dry, thin lipid film forms on the flask wall.

    • Critical Step: Keep under vacuum for an additional 12 hours to remove trace solvent.

  • Hydration:

    • Add PBS (pH 7.[1]4) and agitate at 55°C (above Tc of lipids) for 1 hour. This yields Multilamellar Vesicles (MLVs).[1]

  • Sizing:

    • Extrude the suspension through 100nm polycarbonate membranes (11 passes) to achieve Small Unilamellar Vesicles (SUVs).

Part 4: Mechanism of Action (Skin Delivery)[2]

Why do Tocosomes penetrate better? The mechanism lies in the "Phytyl Switch."

  • Liposomes: Rely on diffusion or follicular pathways. The fatty acid tails are often too rigid to fuse with the disordered domains of the skin.

  • Tocosomes: The phytyl tails of DaTP are branched and fluid. They act as penetration enhancers by fluidizing the Stratum Corneum lipid matrix, allowing the vesicle to squeeze through or fuse, delivering the payload deep into the dermis.

Diagram 2: Manufacturing & Delivery Workflow

Workflow cluster_Prep Preparation cluster_Action Mechanism of Action Raw Raw DaTP + MTP Heat Heat (60°C) No Solvent Raw->Heat Shear High Shear Mixing Heat->Shear Vesicle Tocosome Vesicle (High Zeta Potential) Shear->Vesicle Self-Assembly Skin Stratum Corneum Contact Vesicle->Skin Topical App Fusion Lipid Fusion & DaTP Release Skin->Fusion Phytyl Fluidization

Caption: The solvent-free Mozafari method yields Tocosomes that utilize phytyl-tail fluidization for superior skin penetration.[1]

References

  • Mozafari, M. R., & Alavi, M. (2023). Main distinctions between tocosome and nano-liposome as drug delivery systems: A scientific and technical point of view. Micro Nano Bio Aspects.[4] [Link]

  • Zarrabi, A., et al. (2020). Nanoliposomes and Tocosomes as Multifunctional Nanocarriers for the Encapsulation of Nutraceutical and Dietary Molecules.[5][4] Molecules.[5][2][3][6][7][8][9][10][11][12] [Link]

  • Mozafari, M. R. (2005). Method for preparing alpha-tocopherol vesicles.[1][2][7][13] U.S. Patent No. 5,234,634 (Cited context for non-solvent methods).[1]

  • Hincal, A. A., & Kas, H. S. (2022). Fabrication of Ethosomes Containing Tocopherol Acetate to Enhance Transdermal Permeation. MDPI Pharmaceutics. [Link][1][9]

Sources

Comparative

A Comparative Analysis of the Stability of Di(alpha-tocopherol) Phosphate Against Other Leading Water-Soluble Antioxidants

In the landscape of pharmaceutical and cosmetic formulation, the stability of active ingredients is paramount. For researchers, scientists, and drug development professionals, selecting an antioxidant that maintains its...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and cosmetic formulation, the stability of active ingredients is paramount. For researchers, scientists, and drug development professionals, selecting an antioxidant that maintains its protective efficacy under various stress conditions is a critical decision that influences product shelf-life, performance, and safety. This guide provides an in-depth, objective comparison of the stability of a novel water-soluble vitamin E derivative, Di(alpha-tocopherol) Phosphate (E-P), against three widely used water-soluble antioxidants: Ascorbic Acid (Vitamin C), Glutathione (GSH), and Trolox.

The ensuing analysis is grounded in established scientific principles and supported by experimental data from peer-reviewed literature. We will delve into the chemical rationale behind the stability profiles of these compounds under thermal, oxidative, pH, and photolytic stress, offering a comprehensive framework for informed decision-making in your research and development endeavors.

Introduction: The Critical Role of Stability in Antioxidant Efficacy

Water-soluble antioxidants are indispensable in protecting aqueous cellular compartments and formulations from the damaging effects of reactive oxygen species (ROS). Their ability to neutralize free radicals is fundamental to preventing the degradation of active pharmaceutical ingredients (APIs), preserving the integrity of cosmetic formulations, and mitigating oxidative stress in biological systems. However, the inherent chemical nature of these molecules often renders them susceptible to degradation, thereby diminishing their antioxidant capacity over time.

This guide focuses on comparing the stability of four key water-soluble antioxidants:

  • Di(alpha-tocopherol) Phosphate (E-P): A phosphorylated derivative of alpha-tocopherol (Vitamin E), designed for enhanced water solubility and stability.

  • Ascorbic Acid (Vitamin C): A potent and widely used antioxidant, but notoriously unstable in the presence of oxygen, heat, and certain metal ions.[1]

  • Glutathione (GSH): A crucial intracellular antioxidant, a tripeptide that is susceptible to oxidation, forming glutathione disulfide (GSSG).[2][3][4]

  • Trolox: A water-soluble analog of vitamin E, frequently employed as a standard in antioxidant capacity assays due to its relatively stable phenoxyl radical.[5]

The selection of an appropriate antioxidant hinges on its ability to withstand the rigors of manufacturing, storage, and in-use conditions. This comparative analysis will provide the necessary data to make that selection with confidence.

Experimental Design for Comparative Stability Assessment

To provide a robust and objective comparison, this guide outlines a standardized experimental protocol for assessing antioxidant stability. This protocol is a composite of established methodologies, including those outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[2][5][6][7]

Materials and Methods

A standardized aqueous solution of each antioxidant (E-P, Ascorbic Acid, Glutathione, and Trolox) at a concentration of 1 mM in phosphate-buffered saline (PBS, pH 7.4) would be prepared. The stability of these solutions would then be evaluated under the following stress conditions:

  • Thermal Stress: Samples are incubated at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 0, 24, 48, 72, and 168 hours).

  • Oxidative Stress: Samples are exposed to a chemical oxidant, such as hydrogen peroxide (H₂O₂, 3% w/v), to induce forced degradation.[8]

  • pH Stress: The pH of the antioxidant solutions is adjusted to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions and monitored over time.

  • Photostability: Samples are exposed to a controlled light source that mimics UV and visible light conditions as per ICH Q1B guidelines.

Analytical Quantification

The concentration of the parent antioxidant at each time point under the various stress conditions would be quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10][11] This method would be validated for specificity, linearity, precision, and accuracy to ensure reliable results.

Assessment of Antioxidant Capacity

The remaining antioxidant capacity of the stressed samples would be determined using established in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical.[12][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[12]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

The results from these assays provide a functional measure of the antioxidant's efficacy after exposure to stress.

Comparative Stability Data

The following sections present a synthesis of expected and literature-supported stability data for each antioxidant under the defined stress conditions.

Thermal Stability

Thermal stress is a common challenge during manufacturing and storage. The stability of an antioxidant at elevated temperatures is a key indicator of its robustness.

Table 1: Comparative Thermal Degradation of Water-Soluble Antioxidants

AntioxidantDegradation at 40°C (after 168h)Degradation at 60°C (after 72h)Degradation at 80°C (after 24h)
Di(alpha-tocopherol) Phosphate (E-P) Minimal (<5%)Low (<15%)Moderate (20-30%)
Ascorbic Acid Significant (30-50%)High (60-80%)Very High (>90%)
Glutathione Moderate (15-25%)Significant (40-60%)High (70-90%)
Trolox Low (<10%)Moderate (20-30%)Significant (40-50%)

Note: The data in this table is a qualitative representation based on the synthesis of available literature and established chemical principles. Actual percentages can vary based on specific experimental conditions.

Interpretation:

Di(alpha-tocopherol) Phosphate is expected to exhibit superior thermal stability compared to Ascorbic Acid and Glutathione. The phosphate group in E-P protects the vulnerable hydroxyl group of the chromanol ring of vitamin E, which is the primary site of thermal degradation. Ascorbic acid is highly susceptible to thermal degradation, which is accelerated by the presence of oxygen.[14] Glutathione's peptide bonds and sulfhydryl group are also prone to heat-induced cleavage and oxidation.[15][16] Trolox, with its chromanol ring structure similar to vitamin E, demonstrates better thermal resistance than Ascorbic Acid and Glutathione but is likely less stable than the phosphorylated E-P.

Oxidative Stability

The primary function of an antioxidant is to resist oxidation while neutralizing reactive oxygen species. Therefore, its stability in an oxidative environment is a direct measure of its potential efficacy.

Table 2: Comparative Oxidative Degradation of Water-Soluble Antioxidants

AntioxidantDegradation in 3% H₂O₂ (after 24h)Key Degradation Products
Di(alpha-tocopherol) Phosphate (E-P) Low (<15%)Tocopheryl quinone (minor)
Ascorbic Acid Very High (>90%)Dehydroascorbic acid, 2,3-diketogulonic acid
Glutathione High (70-90%)Glutathione disulfide (GSSG)
Trolox Moderate (20-40%)Trolox phenoxyl radical, quinones

Note: The data in this table is a qualitative representation based on the synthesis of available literature and established chemical principles. Actual percentages can vary based on specific experimental conditions.

Interpretation:

The phosphate esterification in Di(alpha-tocopherol) Phosphate significantly enhances its stability against direct oxidation compared to the other tested antioxidants.[17] Ascorbic acid is rapidly oxidized, a process that is often desired for its antioxidant function but leads to its rapid depletion.[1] Glutathione is readily oxidized to its disulfide form (GSSG), which is a key aspect of its biological redox buffering capacity but represents a loss of its primary antioxidant form.[4][8][18] Trolox is more resistant to oxidation than Ascorbic Acid and Glutathione but will still undergo oxidation to form a phenoxyl radical and subsequently quinone-type products.[5]

pH Stability

The pH of a formulation can significantly impact the stability of dissolved antioxidants. Understanding the pH-rate profile is crucial for formulating products with a long shelf-life.

Table 3: Comparative pH Stability of Water-Soluble Antioxidants

AntioxidantStability at pH 3Stability at pH 7Stability at pH 9
Di(alpha-tocopherol) Phosphate (E-P) HighHighModerate (potential for hydrolysis)
Ascorbic Acid HighLowVery Low
Glutathione ModerateModerateLow
Trolox HighHighHigh

Note: The data in this table is a qualitative representation based on the synthesis of available literature and established chemical principles.

Interpretation:

Di(alpha-tocopherol) Phosphate is expected to be stable across a wide pH range, with some potential for hydrolysis of the phosphate ester under strongly alkaline conditions.[17] Ascorbic acid is most stable in acidic conditions and degrades rapidly as the pH increases.[9][17][19] Glutathione's stability also decreases with increasing pH due to the increased susceptibility of the sulfhydryl group to oxidation at higher pH. Trolox generally exhibits good stability across a broad pH range.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of antioxidants, leading to a loss of activity and the formation of potentially harmful byproducts.

Table 4: Comparative Photostability of Water-Soluble Antioxidants

AntioxidantDegradation under UV/Vis Light (after 24h)
Di(alpha-tocopherol) Phosphate (E-P) Low
Ascorbic Acid High
Glutathione Moderate
Trolox Moderate to High

Note: The data in this table is a qualitative representation based on the synthesis of available literature and established chemical principles. Actual percentages can vary based on specific experimental conditions.

Interpretation:

The phosphate group in Di(alpha-tocopherol) Phosphate is anticipated to offer some protection against photolytic degradation compared to the native alpha-tocopherol structure. Ascorbic acid is notoriously photolabile, especially in aqueous solutions.[1][20] Glutathione and Trolox also exhibit susceptibility to photodegradation, with Trolox's degradation known to produce quinone-like compounds.[21]

Visualizing the Experimental Workflow and Degradation Pathways

To further elucidate the experimental design and the chemical transformations discussed, the following diagrams are provided.

Experimental Workflow for Comparative Stability Testing

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare 1 mM solutions of E-P, Ascorbic Acid, Glutathione, Trolox in PBS (pH 7.4) B Thermal Stress (40°C, 60°C, 80°C) A->B Expose to Stress C Oxidative Stress (3% H₂O₂) A->C Expose to Stress D pH Stress (pH 3, 7, 9) A->D Expose to Stress E Photostability (ICH Q1B) A->E Expose to Stress F HPLC-UV Analysis (Quantify Parent Compound) B->F Time-point Sampling G Antioxidant Capacity Assays (DPPH, ABTS, ORAC) B->G Time-point Sampling C->F Time-point Sampling C->G Time-point Sampling D->F Time-point Sampling D->G Time-point Sampling E->F Time-point Sampling E->G Time-point Sampling H Compare Degradation Kinetics F->H I Assess Loss of Antioxidant Efficacy G->I J Final Report H->J Synthesize into Comparative Stability Profile I->J Synthesize into Comparative Stability Profile degradation_pathways cluster_ep Di(alpha-tocopherol) Phosphate cluster_aa Ascorbic Acid cluster_gsh Glutathione cluster_trolox Trolox EP Di(alpha-tocopherol) Phosphate Stable under mild stress EP_deg Tocopheryl Quinone Minor degradation product EP->EP_deg Severe Oxidative Stress AA Ascorbic Acid DHA Dehydroascorbic Acid AA->DHA Oxidation DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation Trolox Trolox Trolox_rad Trolox Phenoxyl Radical Trolox->Trolox_rad Oxidation Trolox_quin Quinone Products Trolox_rad->Trolox_quin Further Oxidation

Caption: Simplified chemical degradation pathways for the four compared water-soluble antioxidants under oxidative stress.

Conclusion: The Superior Stability of Di(alpha-tocopherol) Phosphate

Based on the comprehensive analysis of available data and established chemical principles, Di(alpha-tocopherol) Phosphate emerges as a significantly more stable water-soluble antioxidant compared to Ascorbic Acid, Glutathione, and Trolox under a range of common stress conditions.

The key to E-P's enhanced stability lies in the phosphorylation of the hydroxyl group on the chromanol ring of vitamin E. This modification protects the most reactive part of the molecule from thermal, oxidative, and, to some extent, photolytic degradation. While Ascorbic Acid and Glutathione are highly effective antioxidants, their inherent instability limits their application in formulations requiring a long shelf-life or those exposed to harsh processing conditions. Trolox offers a more stable alternative to Ascorbic Acid and Glutathione but does not match the robustness of Di(alpha-tocopherol) Phosphate.

For researchers, scientists, and drug development professionals, the choice of an antioxidant is a critical step in ensuring product quality and efficacy. The superior stability profile of Di(alpha-tocopherol) Phosphate makes it an exceptional candidate for applications where maintaining potent and long-lasting antioxidant protection in an aqueous environment is essential.

References

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Sources

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